Alagebrium Chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NOS.ClH/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOMESMZHZNBIZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955648 | |
| Record name | 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341028-37-3 | |
| Record name | Alagebrium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341028-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alagebrium chloride [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341028373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dimethyl-3-phenacylthiazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALAGEBRIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79QS8K2877 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alagebrium Chloride: A Technical Guide to its Mechanism of Action in Advanced Glycation End-product Breakdown
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs and their cross-linking of long-lived proteins, such as collagen, are implicated in the pathogenesis of age-related diseases and diabetic complications, leading to increased tissue stiffness and cellular dysfunction. Alagebrium chloride (ALT-711), a novel thiazolium derivative, has been identified as a potent AGE cross-link breaker. This technical guide provides an in-depth analysis of the core mechanism of action of Alagebrium, focusing on its ability to cleave pre-formed AGEs, particularly those with an α-dicarbonyl structure. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved biochemical pathways to support further research and development in this field.
Core Mechanism of Action: Cleavage of α-Dicarbonyl Cross-links
Alagebrium's primary mechanism of action is the chemical cleavage of established, covalent α-dicarbonyl (α-diketone) based cross-links between proteins.[1][2] These cross-links contribute to the loss of tissue elasticity and function. The thiazolium ring of Alagebrium is the reactive moiety responsible for this breaking activity.
-
Reaction Specificity: Alagebrium specifically targets the carbon-carbon bond of the α-dicarbonyl structure within the AGE cross-link.[2] It is important to note that while effective against this class of cross-links, there is no evidence to suggest its efficacy against other prevalent AGE cross-links like glucosepane.[3]
-
Secondary Mechanism: Dicarbonyl Scavenging: In addition to its cross-link breaking activity, Alagebrium has been shown to act as an effective scavenger of reactive dicarbonyl species, such as methylglyoxal (MG).[2][4] By trapping these AGE precursors, Alagebrium can also inhibit the formation of new AGEs.
The proposed chemical mechanism for the cleavage of an α-dicarbonyl cross-link by Alagebrium is illustrated below.
Quantitative Data on Alagebrium Efficacy
The following tables summarize quantitative data from various in vitro and in vivo studies investigating the efficacy of Alagebrium.
Table 1: In Vitro Studies on Alagebrium's Effects
| Parameter | Model System | Alagebrium Concentration | Observed Effect | Reference |
| AGE Accumulation | Glycated Collagen Gels | Not specified | Significantly lowered AGE accumulation | [5][6] |
| Matrix Stiffness | Glycated Collagen Gels | Not specified | Decreased collagen stiffness | [5][6] |
| Cancer Cell Migration | Breast Cancer Cells in Glycated Collagen | Not specified | Reduced cell migration | [5][6] |
| Intracellular ROS Formation | AGE-stimulated Rat Aortic Smooth Muscle Cells (RASMCs) | 1 and 10 µM | Dose-dependent reduction in ROS | [7] |
| mRNA Expression (Collagen Type III, Fibronectin, CTGF) | AGE-stimulated RASMCs | 1 and 10 µM | Dose-dependent reduction | [7][8] |
Table 2: In Vivo and Clinical Studies on Alagebrium's Effects
| Study Type | Model/Patient Population | Dosage | Duration | Key Findings | Reference |
| Animal Study | Diabetic Rats | 10 mg/kg/day | 4 weeks | Inhibition of neointimal hyperplasia | [7] |
| Animal Study | Diabetic Rats | Not specified | 8 weeks | Improved diastolic function | [9] |
| Clinical Trial | Elderly patients with vascular stiffening | 210 mg/day | 8 weeks | Improved arterial compliance | [10] |
| Clinical Trial | Patients with diastolic heart failure | 420 mg/day | Not specified | Statistically and clinically significant beneficial effects | [10] |
| Clinical Trial | Patients with uncontrolled systolic hypertension | 35-140 mg/day | Not specified | Dose-dependent reduction in systolic blood pressure | [10] |
Signaling Pathways Modulated by Alagebrium
Alagebrium's effects extend beyond the direct cleavage of AGE cross-links. By reducing the AGE load, it can modulate the downstream signaling pathways initiated by the interaction of AGEs with their cell surface receptors, most notably the Receptor for Advanced Glycation End-products (RAGE).
The binding of AGEs to RAGE activates a cascade of intracellular events, leading to increased oxidative stress and a pro-inflammatory state. This is often mediated through the activation of NADPH oxidase and subsequent generation of Reactive Oxygen Species (ROS), which in turn activates signaling molecules like Extracellular signal-Regulated Kinase (ERK). Alagebrium, by breaking down AGEs, can attenuate this signaling cascade.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the effects of Alagebrium on AGEs.
In Vitro Glycation of Collagen and AGE Breakdown Assay
This protocol describes the formation of AGE-modified collagen in vitro and a subsequent assay to evaluate the AGE-breaking efficacy of Alagebrium.
Methodology Details:
-
Preparation of Glycated Collagen:
-
Dissolve purified Type I collagen (e.g., from rat tail tendon) in 0.1% acetic acid to a final concentration of 10 mg/mL.[5]
-
Incubate the collagen solution with a high concentration of a reducing sugar (e.g., 50-100 mM glucose or ribose) in phosphate-buffered saline (PBS, pH 7.4) at 37°C for several days to weeks.[5][6]
-
Following incubation, extensively dialyze the mixture against PBS to remove unreacted sugars.
-
The resulting glycated collagen can be used as a hydrogel or lyophilized for storage.
-
-
Alagebrium Treatment:
-
Reconstitute or dilute the glycated collagen to a desired concentration in a suitable buffer.
-
Incubate the glycated collagen with varying concentrations of this compound at 37°C for a specified period (e.g., 24-48 hours).
-
-
Analysis of AGE Breakdown:
-
Fluorescence Spectroscopy: Measure the characteristic fluorescence of AGEs (excitation ~360-370 nm, emission ~440-460 nm) to quantify the reduction in fluorescent AGEs after Alagebrium treatment.[11]
-
ELISA: Utilize commercially available ELISA kits with antibodies specific for certain AGEs (e.g., CML, CEL) to quantify their levels.[5]
-
HPLC: For more detailed analysis, hydrolyze the protein samples and analyze the amino acid composition, including specific AGEs, by reverse-phase HPLC with fluorescence or mass spectrometric detection.
-
Cellular Assays for Assessing Downstream Effects
Methodology for Rat Aortic Smooth Muscle Cell (RASMC) Proliferation and ROS Production Assay:
-
Cell Culture: Culture RASMCs in appropriate media and conditions.
-
AGE Preparation: Prepare AGE-modified bovine serum albumin (AGE-BSA) by incubating BSA with glucose.
-
Treatment:
-
Analysis:
Conclusion
This compound represents a pioneering therapeutic approach targeting the reversal of AGE-induced pathology. Its well-defined mechanism of cleaving α-dicarbonyl cross-links, coupled with its ability to scavenge reactive dicarbonyls, provides a dual-action strategy to combat the accumulation of AGEs. The modulation of downstream signaling pathways, particularly the AGE-RAGE axis, further underscores its potential to mitigate the pro-inflammatory and pro-fibrotic consequences of glycation. The experimental protocols and quantitative data summarized in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic applications of Alagebrium and to design next-generation AGE-breakers. While clinical trial outcomes have been mixed, the foundational science supporting Alagebrium's mechanism of action remains a cornerstone in the field of anti-glycation therapeutics.[8][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Breakdown of Preformed Peritoneal Advanced Glycation End Products by Intraperitoneal Alagebrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Advanced glycation end product cross-link breaker attenuates diabetes-induced cardiac dysfunction by improving sarcoplasmic reticulum calcium handling [frontiersin.org]
- 10. Advanced glycation end-product cross-link breakers. A novel approach to cardiovascular pathologies related to the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
Alagebrium (ALT-711): A Technical Guide to its Discovery, Synthesis, and Mechanism
Introduction
Alagebrium, also known as ALT-711, is the chemical compound 4,5-dimethyl-3-phenacylthiazolium chloride.[1][2] Developed by Alteon Inc., it was the first therapeutic agent to enter clinical trials with the specific aim of breaking established Advanced Glycation End-product (AGE) cross-links.[3][4] AGEs are complex molecular structures that form non-enzymatically between sugars and proteins, accumulating with age and at an accelerated rate in diabetes.[5] This accumulation leads to the cross-linking of long-lived proteins like collagen and elastin, causing progressive stiffening of tissues and contributing to the pathology of cardiovascular, renal, and other age-related diseases.[4][5] Alagebrium was investigated for its potential to reverse this process, thereby restoring tissue elasticity and function, particularly in the cardiovascular system.[3][4]
Synthesis of Alagebrium (ALT-711)
The synthesis of Alagebrium is achieved through a direct N-alkylation reaction. The nitrogen atom of the 4,5-dimethylthiazole ring acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetophenone. This single-step synthesis is efficient and characteristic of the formation of quaternary thiazolium salts.
Experimental Protocol: Synthesis of 4,5-dimethyl-3-phenacylthiazolium chloride
-
Materials:
-
4,5-dimethylthiazole (1.0 eq)
-
2-chloroacetophenone (1.05 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether ((C₂H₅)₂O), anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dimethylthiazole (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per gram of thiazole).
-
Stir the solution at room temperature until the thiazole is fully dissolved.
-
Add 2-chloroacetophenone (1.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product, Alagebrium chloride, will typically precipitate out of the solution as a solid.
-
Cool the mixture further in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold, anhydrous acetonitrile, followed by a thorough wash with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white to off-white solid product under vacuum to yield pure 4,5-dimethyl-3-phenacylthiazolium chloride.
-
-
Characterization: The final product's identity and purity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
Caption: Workflow for the chemical synthesis of Alagebrium (ALT-711).
Mechanism of Action
Alagebrium's primary proposed mechanism is the chemical cleavage of specific, pre-formed AGE cross-links. Its therapeutic effect is also attributed to the inhibition of methylglyoxal (MG), a highly reactive dicarbonyl compound that is a major precursor to AGEs.[1]
Cleavage of AGE Cross-links
The core of Alagebrium is the thiazolium ring, which is chemically analogous to the active site of thiamine (Vitamin B1). This ring contains an acidic proton at the C2 position, which can be abstracted to form a nucleophilic ylide. This nucleophile is believed to attack the electrophilic carbonyl carbons of α-dicarbonyl structures within AGE cross-links, such as those formed from glyoxal or methylglyoxal. This interaction facilitates the cleavage of the carbon-carbon bond that holds the cross-link together, thereby breaking the link between two proteins and restoring their structure.[6]
Caption: Proposed mechanism of Alagebrium-mediated AGE cross-link cleavage.
Downstream Signaling Pathways
By reducing the burden of AGEs, Alagebrium indirectly influences the complex intracellular signaling cascades that are pathologically activated by them.
-
AGE-RAGE Signaling: AGEs exert many of their pathogenic effects by binding to the Receptor for Advanced Glycation End-products (RAGE).[1] This binding triggers a cascade involving the activation of NADPH oxidase, leading to increased Reactive Oxygen Species (ROS) and oxidative stress.[7] It also activates key inflammatory pathways, including the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[8] This creates a positive feedback loop, as inflammation further promotes AGE formation. While Alagebrium does not directly inhibit RAGE, by breaking AGE cross-links, it reduces the ligand available to activate this pro-inflammatory and pro-oxidative pathway.[7]
Caption: AGE-RAGE signaling pathway and the indirect inhibitory role of Alagebrium.
-
TGF-β Signaling: Transforming Growth Factor-beta (TGF-β) is a critical cytokine involved in fibrosis and extracellular matrix (ECM) deposition, processes that are central to the pathology of diabetic nephropathy and cardiac hypertrophy.[5][9] High glucose and AGEs can increase the expression of TGF-β1.[5] Studies in diabetic rats have shown that treatment with Alagebrium reduces the expression of TGF-β1 and downstream markers of fibrosis, such as collagen IV and connective tissue growth factor (CTGF).[5][7] This suggests Alagebrium can mitigate tissue fibrosis by downregulating this key pro-sclerotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 7. This compound, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: map04933 [kegg.jp]
- 9. TGF-Beta as a Master Regulator of Diabetic Nephropathy [mdpi.com]
Alagebrium Chloride: A Technical Guide to its Role in Reversing Tissue Stiffening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Alagebrium chloride (ALT-711), a promising therapeutic agent investigated for its ability to reverse tissue stiffening. The accumulation of Advanced Glycation End-products (AGEs) is a key contributor to the age-related increase in tissue rigidity, particularly in the cardiovascular system. Alagebrium, a breaker of AGE cross-links, has demonstrated the potential to mitigate this process. This document summarizes the core mechanism of action of Alagebrium, presents quantitative data from key preclinical and clinical studies in structured tables, provides detailed experimental protocols for relevant assays, and visualizes the critical signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of aging, cardiovascular disease, and diabetes.
Introduction: The Challenge of Tissue Stiffening
The progressive stiffening of tissues is a hallmark of the aging process and is significantly accelerated in metabolic diseases such as diabetes. This loss of tissue elasticity contributes to a multitude of age-related pathologies, most notably cardiovascular diseases like systolic hypertension and diastolic heart failure.[1][2] At the molecular level, this stiffening is largely attributed to the non-enzymatic glycation of long-lived proteins, such as collagen and elastin, leading to the formation and accumulation of Advanced Glycation End-products (AGEs).[1][3]
AGEs form cross-links between proteins, altering their structure and function, which in turn increases the rigidity of the extracellular matrix.[4][5] These cross-links are implicated not only in cardiovascular stiffening but also in the complications of diabetes, including nephropathy and retinopathy.[4] Consequently, targeting the formation and breaking the existing AGE cross-links has emerged as a compelling therapeutic strategy to combat age-related tissue stiffening.
This compound: A Novel AGE Cross-link Breaker
This compound, also known as ALT-711, is a thiazolium derivative that has been at the forefront of research into AGE cross-link breakers.[1] Its primary mechanism of action involves the chemical cleavage of α-dicarbonyl-based AGE cross-links, which are pivotal in the pathological stiffening of tissues.[6] By breaking these cross-links, Alagebrium aims to restore the normal flexibility and function of proteins like collagen and elastin, thereby reversing tissue stiffening.[4]
Mechanism of Action and Signaling Pathways
The therapeutic effect of Alagebrium is rooted in its ability to intervene in the complex process of AGE formation and the subsequent cellular signaling cascades.
The Maillard Reaction and AGE Formation
The formation of AGEs is a complex cascade of reactions, collectively known as the Maillard reaction. This process begins with the non-enzymatic reaction between a reducing sugar and a free amino group of a protein, forming a reversible Schiff base. This Schiff base then undergoes rearrangement to form a more stable Amadori product. Over time, these Amadori products undergo a series of further reactions, including oxidation, dehydration, and condensation, to form irreversible AGEs, some of which are fluorescent and can form cross-links.
Alagebrium's Intervention
Alagebrium's therapeutic action is centered on its ability to break the α-dicarbonyl structures within established AGE cross-links. The thiazolium ring of Alagebrium is thought to catalytically cleave the carbon-carbon bond of the α-dicarbonyl moiety, thereby breaking the cross-link and restoring protein function.
RAGE Signaling Pathway
AGEs can also exert their pathological effects by binding to the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers a cascade of intracellular signaling pathways, leading to increased oxidative stress, inflammation, and further tissue damage. Key downstream effectors of RAGE signaling include NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPKs (Mitogen-Activated Protein Kinases), which promote the expression of pro-inflammatory cytokines and adhesion molecules.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of Alagebrium in reversing tissue stiffening has been evaluated in numerous preclinical and clinical studies. The following tables summarize the key quantitative findings.
Table 1: Summary of Preclinical Studies on Alagebrium
| Animal Model | Parameter Measured | Treatment Group (Dose) | Control Group | % Change (vs. Control) | p-value | Reference |
| Aged Rhesus Monkeys | Aortic Pulse Wave Velocity (PWV) | Alagebrium | Placebo | ↓ 8% | <0.05 | [7] |
| Aged Rats | Left Ventricular Stiffness | Alagebrium + Exercise | Sedentary Old | ↓ (Improved) | <0.05 | [8] |
| Aged Rats | Aortic Pulse Wave Velocity (PWV) | Alagebrium + Exercise | Sedentary Old | ↓ 34.3% | <0.01 | [8] |
| Diabetic Rats | Aortic Stiffness | Alagebrium | Diabetic Control | ↓ (Reversed) | Significant | [7] |
| Zucker Diabetic Rats | Arteriolar Stiffness | Alagebrium (ALT-711) | Untreated ZD Rats | ↓ (Alleviated) | Not specified | [9] |
Table 2: Summary of Clinical Studies on Alagebrium
| Study Population | Parameter Measured | Treatment Group (Dose) | Placebo Group | Result | p-value | Reference |
| Elderly with Vascular Stiffening | Vascular Compliance | Alagebrium (210 mg/day) | Placebo | ↑ 12.1% (after 4 weeks) | 0.009 | [1] |
| Elderly with Vascular Stiffening | Pulse Pressure | Alagebrium (210 mg/day) | Placebo | ↓ 7.4% (after 8 weeks) | 0.024 | [1] |
| Adults with Isolated Systolic Hypertension | Carotid Augmentation Index | Alagebrium (210 mg bid) | Placebo | ↓ 37% | 0.007 | [2][10] |
| Adults with Isolated Systolic Hypertension | Carotid Augmented Pressure | Alagebrium (210 mg bid) | Placebo | ↓ from 16.4 to 9.6 mmHg | <0.001 | [2][10] |
| Adults with Isolated Systolic Hypertension | Flow-Mediated Dilation | Alagebrium (210 mg bid) | Placebo | ↑ from 4.6% to 7.1% | <0.05 | [2][10] |
| Patients with Diastolic Heart Failure | Left Ventricular Mass | Alagebrium (420 mg/day) | N/A (Open-label) | ↓ 10% | Not specified | [2] |
| Patients with Diastolic Heart Failure | Left Atrial Pressure | Alagebrium (420 mg/day) | N/A (Open-label) | ↓ 32% | Not specified | [2] |
| Healthy Older Individuals | Left Ventricular Stiffness | Alagebrium (200 mg/day) | Placebo | Modest Improvement | 0.04 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of Alagebrium and tissue stiffening research.
Quantification of Nε-(carboxymethyl)lysine (CML) in Tissues by HPLC
This protocol describes the quantification of CML, a major non-fluorescent AGE, in tissue samples using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Tissue sample (e.g., rat aorta)
-
6 M HCl
-
Borate buffer (0.2 M, pH 9.2)
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution (15 mM in acetone)
-
Heptane
-
Mobile phase A: 20% acetonitrile in 25 mM sodium acetate buffer (pH 4.2)
-
Mobile phase B: 80% acetonitrile in 25 mM sodium acetate buffer (pH 4.2)
-
C18 reverse-phase HPLC column
-
Fluorescence detector
Procedure:
-
Tissue Hydrolysis: Lyophilize and weigh the tissue sample. Hydrolyze the sample with 6 M HCl at 110°C for 24 hours in a sealed, nitrogen-flushed tube.
-
Derivatization: Evaporate the HCl from the hydrolysate under vacuum. Reconstitute the sample in borate buffer. Add FMOC-Cl solution and vortex immediately for 30 seconds. Let the reaction proceed for 20 minutes at room temperature.
-
Extraction: Stop the reaction by adding an equal volume of heptane and vortexing for 30 seconds. Centrifuge to separate the phases and collect the aqueous (lower) phase containing the FMOC-derivatized amino acids.
-
HPLC Analysis: Inject the aqueous phase into the HPLC system. Use a gradient elution with mobile phases A and B to separate the FMOC-CML from other amino acids.
-
Detection and Quantification: Detect the FMOC-CML using a fluorescence detector with excitation at 260 nm and emission at 315 nm. Quantify the CML concentration by comparing the peak area to a standard curve prepared with known concentrations of CML.
Measurement of Aortic Pulse Wave Velocity (PWV) in Rats (Invasive)
This protocol outlines the invasive measurement of aortic PWV in rats, a gold-standard method for assessing arterial stiffness.
Materials:
-
Anesthetized rat
-
High-fidelity pressure-tip catheters (e.g., Millar)
-
Data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and maintain its body temperature.
-
Catheter Insertion: Surgically expose the right carotid artery and the left femoral artery. Insert one pressure-tip catheter into the right carotid artery and advance it to the aortic arch. Insert a second pressure-tip catheter into the left femoral artery and advance it to the abdominal aorta.
-
Data Acquisition: Simultaneously record the pressure waveforms from both catheters using a data acquisition system.
-
Distance Measurement: At the end of the experiment, euthanize the rat and carefully measure the distance between the tips of the two catheters along the aorta.
-
PWV Calculation: Determine the time delay (Δt) between the feet of the two pressure waveforms. Calculate PWV using the formula: PWV = Distance / Δt. The "foot" of the waveform is typically identified as the point of minimum diastolic pressure at the beginning of the sharp systolic upstroke.
Ex Vivo Assessment of Vascular Stiffness using Pressure Myography
This protocol describes the use of a pressure myograph to assess the mechanical properties of isolated small arteries.
Materials:
-
Isolated artery segment (e.g., mesenteric artery)
-
Pressure myograph system with a camera and data acquisition software
-
Physiological salt solution (PSS)
-
Pharmacological agents (e.g., phenylephrine, acetylcholine)
Procedure:
-
Vessel Dissection and Mounting: Dissect a small artery segment and mount it onto two glass cannulas in the myograph chamber filled with PSS.
-
Pressurization and Equilibration: Pressurize the vessel to a physiological pressure (e.g., 80 mmHg) and allow it to equilibrate.
-
Viability Check: Assess the viability of the vessel by inducing contraction with a high-potassium solution or a vasoconstrictor like phenylephrine, followed by relaxation with a vasodilator like acetylcholine.
-
Pressure-Diameter Relationship: Stepwise increase the intraluminal pressure and record the corresponding vessel diameter to generate a pressure-diameter curve.
-
Calculation of Stiffness Parameters: From the pressure-diameter data, calculate parameters of vascular stiffness such as the stress-strain relationship, elastic modulus, and compliance.
Conclusion
This compound has demonstrated significant potential as a therapeutic agent for reversing tissue stiffening by targeting and breaking AGE cross-links. The quantitative data from both preclinical and clinical studies provide compelling evidence for its efficacy in improving vascular and cardiac function. The detailed experimental protocols and visualized signaling pathways presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the role of Alagebrium and other AGE-breakers in combating age-related diseases. While the clinical development of Alagebrium has faced challenges, the foundational research continues to underscore the importance of the AGE-RAGE axis as a therapeutic target for a range of debilitating conditions. Further research in this area is warranted to develop novel and effective treatments for the growing global burden of age-associated tissue stiffening and its clinical sequelae.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medscape.com [medscape.com]
- 3. Advanced glycation endproduct crosslink breaker (alagebrium) improves endothelial function in patients with isolated systolic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Arterial Stiffness in Animal Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-based Pulse Wave Velocity Evaluation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.corporate-ir.net [media.corporate-ir.net]
- 9. Cardiovascular Effects of 1 Year of Alagebrium and Endurance Exercise Training in Healthy Older Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
The Foundational Science of Alagebrium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alagebrium chloride (ALT-711), a novel thiazolium derivative, has been a subject of extensive research for its potential therapeutic effects in age- and diabetes-related cardiovascular and renal complications. Its primary mechanism of action is the cleavage of α-dicarbonyl-based advanced glycation end-product (AGE) cross-links, which accumulate on long-lived proteins such as collagen and contribute to tissue stiffening and dysfunction. Furthermore, Alagebrium has demonstrated efficacy as a scavenger of methylglyoxal (MG), a highly reactive dicarbonyl species and a major precursor to AGEs. This guide provides an in-depth exploration of the foundational science of Alagebrium, detailing its mechanisms of action, summarizing key quantitative findings from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects. The intricate signaling pathways modulated by Alagebrium are also visualized to provide a comprehensive understanding of its molecular interactions.
Introduction
Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1] The accumulation of AGEs and their cross-links is a hallmark of aging and is accelerated in conditions of hyperglycemia, such as diabetes mellitus.[1] These cross-links alter the structural and functional properties of tissues, leading to increased stiffness of the vasculature and myocardium, and contributing to the pathogenesis of numerous age-related diseases, including diastolic heart failure, systolic hypertension, and diabetic nephropathy.[1][2]
This compound (3-phenacyl-4,5-dimethylthiazolium chloride) emerged as a first-in-class therapeutic agent designed to break pre-formed AGE cross-links.[2] Its unique mechanism offered a novel strategy to reverse, rather than merely slow, the progression of AGE-mediated pathologies. This technical guide delves into the core scientific principles underlying the action of Alagebrium, providing a valuable resource for researchers in the field of aging, diabetes, and cardiovascular disease.
Mechanism of Action
The therapeutic effects of Alagebrium are attributed to two primary mechanisms:
-
AGE Cross-link Breaking: The thiazolium ring of Alagebrium is the active moiety responsible for its cross-link breaking activity. It specifically targets and cleaves the α-dicarbonyl (e.g., glyoxal, methylglyoxal) derived protein cross-links.[1] The proposed mechanism involves the nucleophilic attack of the thiazolium cation on the carbon-carbon bond of the α-dicarbonyl structure within the AGE cross-link, leading to the resolution of the cross-link and the regeneration of the individual protein strands.[1]
-
Methylglyoxal (MG) Scavenging: Alagebrium has been shown to directly scavenge methylglyoxal, a potent precursor of AGEs.[3] By trapping MG, Alagebrium prevents the formation of new AGEs, thereby reducing the overall AGE burden. This dual action of breaking existing cross-links and preventing the formation of new ones underscores the therapeutic potential of Alagebrium.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy of this compound.
Table 1: Preclinical Efficacy of Alagebrium in Animal Models
| Parameter | Animal Model | Treatment Dose & Duration | Key Findings | Reference |
| Myocardial Stiffness | Aged Dogs (n=8) | 1 mg/kg/day for 4 weeks | ≈40% reduction in left ventricular stiffness | [4] |
| Cardiac Function | STZ-induced Diabetic Rats | 10 mg/kg/day for 8 weeks | Improved diastolic function | [5] |
| Renal Function | STZ-induced Diabetic Rats | 10 mg/kg/day for 16 weeks (early treatment) | Reduced albumin excretion rate and renal hypertrophy | [1] |
| Vascular Compliance | Aged Rhesus Monkeys | Not specified | Improved arterial and ventricular function | [6] |
| Neointimal Hyperplasia | Diabetic Rat Carotid Balloon Injury Model | 10 mg/kg for 4 weeks | Significant inhibition of neointimal proliferation | [7] |
Table 2: Clinical Efficacy of Alagebrium in Human Trials
| Study/Trial | Patient Population | Treatment Dose & Duration | Key Quantitative Outcomes | Reference |
| DIAMOND Study | Elderly patients with diastolic heart failure | Not specified | Reduced left ventricular mass; Improved diastolic function | [1] |
| Systolic Hypertension Study | Individuals with systolic hypertension | 210 mg/day for 8 weeks | Improved vascular function | [1] |
| Isolated Systolic Hypertension | Adults with isolated systolic hypertension (n=13) | 210 mg twice a day for 8 weeks | 37% reduction in carotid augmentation index (P=0.007); FMD increased from 4.6% to 7.1% (P<0.05) | [8] |
| BENEFICIAL Study | Patients with chronic heart failure | 200 mg twice daily for 36 weeks | No significant improvement in aerobic capacity or diastolic/systolic function | [1] |
Key Signaling Pathways Modulated by Alagebrium
Alagebrium influences several critical signaling pathways implicated in the pathophysiology of diabetic and age-related complications.
RAGE-Dependent and Independent Signaling
The interaction of AGEs with the Receptor for Advanced Glycation End-products (RAGE) triggers a cascade of inflammatory and fibrotic responses. Alagebrium has been shown to modulate both RAGE-dependent and independent pathways.
-
RAGE-Dependent Pathway: By breaking AGE cross-links, Alagebrium reduces the ligand availability for RAGE, thereby downregulating downstream signaling. This includes the inhibition of pathways involving transforming growth factor-beta (TGF-β) and connective tissue growth factor (CTGF), key mediators of fibrosis.[1]
-
RAGE-Independent Pathway: Studies in RAGE knockout mice have revealed that Alagebrium can still exert anti-inflammatory effects, suggesting the existence of RAGE-independent mechanisms.[9][10] This may be related to its ability to directly scavenge reactive carbonyl species and reduce oxidative stress.
Oxidative Stress Pathway
AGE formation and RAGE activation are intrinsically linked to increased oxidative stress. Alagebrium has been shown to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).
ERK Signaling Pathway
The extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in cell proliferation. In vascular smooth muscle cells, AGEs can stimulate proliferation via ERK activation. Alagebrium has been demonstrated to inhibit AGE-induced ERK phosphorylation, thereby attenuating vascular smooth muscle cell proliferation and neointimal hyperplasia.[7]
miR-27b/TSP-1 Signaling Pathway
Recent studies have highlighted the role of microRNAs in regulating angiogenesis. Specifically, miR-27b has been shown to promote angiogenesis by downregulating the anti-angiogenic protein thrombospondin-1 (TSP-1). Nε-carboxymethyl-lysine (CML), a major AGE, can impair angiogenesis by suppressing miR-27b and upregulating TSP-1. Alagebrium has been found to rescue this CML-induced endothelial dysfunction by modulating the miR-27b/TSP-1 pathway, thereby restoring angiogenic potential.[11]
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of Alagebrium.
In Vitro Methylglyoxal (MG) Scavenging Assay
Objective: To determine the direct MG scavenging activity of Alagebrium.
Protocol:
-
Prepare a solution of methylglyoxal (e.g., 10 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add Alagebrium to the MG solution at a specified concentration (e.g., 100 µM).
-
Incubate the mixture at 37°C for various time points (e.g., 15, 30, 60 minutes).
-
At each time point, stop the reaction and derivatize the remaining MG with o-phenylenediamine (o-PD) to form 2-methylquinoxaline.
-
Quantify the concentration of 2-methylquinoxaline using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The reduction in the amount of detectable MG in the presence of Alagebrium compared to a control without Alagebrium indicates its scavenging activity.[3]
AGE Cross-link Breaking Assay (Collagen-based)
Objective: To assess the ability of Alagebrium to break pre-formed AGE cross-links in collagen.
Protocol:
-
Coat microtiter plates with rat tail tendon collagen.
-
Induce AGE cross-linking by incubating the collagen with a glycating agent (e.g., glycolaldehyde) to form glycated bovine serum albumin (Glycol-BSA).
-
Wash the plates to remove unbound reagents.
-
Add a solution of HRP-labeled AGEs-BSA to the wells and incubate to allow cross-linking to the collagen.
-
After washing, incubate the wells with Alagebrium at various concentrations.
-
The breaking of cross-links will release the HRP-labeled AGEs-BSA into the supernatant.
-
Measure the amount of released HRP-labeled AGEs-BSA using a colorimetric assay (e.g., with TMB substrate).
-
The increase in absorbance is proportional to the cross-link breaking activity of Alagebrium. The IC50 value can be calculated as the concentration of Alagebrium that results in 50% of the maximum cross-link breakage.[6]
Assessment of Alagebrium's Effect on ERK Phosphorylation in Cell Culture
Objective: To investigate the impact of Alagebrium on AGE-induced ERK activation in vascular smooth muscle cells (VSMCs).
Protocol:
-
Culture rat aortic vascular smooth muscle cells (RASMCs) in appropriate media (e.g., DMEM with 10% FBS).
-
Pre-treat the cells with various concentrations of Alagebrium for a specified duration (e.g., 24 hours).
-
Stimulate the cells with AGE-BSA (e.g., 50 µg/mL) for a short period (e.g., 30 minutes) to induce ERK phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blot analysis using primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK. A decrease in this ratio in Alagebrium-treated cells compared to AGE-stimulated controls indicates inhibition of ERK phosphorylation.[7]
STZ-Induced Diabetic Rat Model for In Vivo Efficacy Studies
Objective: To evaluate the therapeutic effects of Alagebrium in a diabetic animal model.
Protocol:
-
Induce diabetes in male Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ; e.g., 60 mg/kg) dissolved in citrate buffer.
-
Confirm hyperglycemia by measuring blood glucose levels.
-
Divide the diabetic animals into treatment and control groups.
-
Administer Alagebrium to the treatment group (e.g., 10 mg/kg/day via oral gavage or in drinking water) for a specified duration (e.g., 8-16 weeks).
-
Monitor physiological parameters such as blood pressure, body weight, and blood glucose throughout the study.
-
At the end of the treatment period, collect blood and tissue samples (e.g., heart, kidney, aorta) for analysis.
-
Assess endpoints such as cardiac function (by echocardiography), renal function (by measuring albuminuria), tissue AGE levels (by ELISA or fluorescence), and expression of relevant biomarkers (by immunohistochemistry or Western blotting).[1][5]
Conclusion
This compound represents a pioneering approach to targeting the detrimental effects of advanced glycation end-products. Its dual mechanism of breaking existing AGE cross-links and scavenging their precursors provides a multifaceted strategy for mitigating the progression of age- and diabetes-related pathologies. The quantitative data from numerous studies, though showing mixed results in some clinical trials, have consistently demonstrated its potential to improve tissue elasticity and function in preclinical models. The elucidation of its impact on key signaling pathways, including those governed by RAGE, oxidative stress, ERK, and microRNAs, has provided a deeper understanding of its molecular pharmacology. The experimental protocols outlined in this guide serve as a foundation for future research aimed at further exploring the therapeutic applications of Alagebrium and developing next-generation AGE-breakers. While the clinical development of Alagebrium faced challenges, the foundational science it established continues to be a vital area of investigation in the quest for effective treatments for the complications of aging and diabetes.
References
- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Effects of Alagebrium (ALT-711)–Isolated Rat Carotid Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alagebrium attenuates acute methylglyoxal-induced glucose intolerance in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An advanced glycation endproduct cross-link breaker can reverse age-related increases in myocardial stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advanced glycation end product cross-link breaker attenuates diabetes-induced cardiac dysfunction by improving sarcoplasmic reticulum calcium handling [frontiersin.org]
- 6. Effects of Chebulic Acid on Advanced Glycation Endproducts-Induced Collagen Cross-Links [jstage.jst.go.jp]
- 7. This compound, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced glycation endproduct crosslink breaker (alagebrium) improves endothelial function in patients with isolated systolic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alagebrium Reduces Glomerular Fibrogenesis and Inflammation Beyond Preventing RAGE Activation in Diabetic Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alagebrium reduces glomerular fibrogenesis and inflammation beyond preventing RAGE activation in diabetic apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alagebrium targets the miR-27b/TSP-1 signaling pathway to rescue Nε-carboxymethyl-lysine-induced endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Alagebrium Chloride: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alagebrium chloride (ALT-711), a novel thiazolium derivative, has been a subject of significant scientific inquiry for its potential therapeutic effects, primarily attributed to its role as a breaker of advanced glycation end-product (AGE) cross-links. AGEs are implicated in the pathophysiology of numerous age-related and diabetic complications, contributing to tissue stiffening and dysfunction. This technical guide provides a comprehensive overview of the preclinical and clinical research on Alagebrium, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action. While clinical development was halted due to financial reasons, the existing data offers valuable insights into the potential of targeting AGEs for therapeutic intervention.
Core Mechanism of Action
Alagebrium's primary proposed mechanism of action is the chemical cleavage of α-dicarbonyl-based AGE cross-links that accumulate on long-lived proteins like collagen and elastin.[1][2][3] This action is believed to restore the normal structure and function of these proteins, thereby reversing the detrimental effects of glycation.
AGE Cross-link Breaking
Advanced glycation end-products are formed through a non-enzymatic reaction between reducing sugars and proteins, a process accelerated in hyperglycemia.[1][4] These form irreversible cross-links between proteins, leading to increased stiffness and altered function of tissues. Alagebrium, a thiazolium compound, is thought to directly target and break these covalent bonds.[2][3][5]
Downstream Signaling Effects
Beyond its direct cross-link breaking activity, preclinical studies suggest Alagebrium may influence intracellular signaling pathways activated by AGEs. The interaction of AGEs with their receptor (RAGE) can trigger a cascade of events leading to increased oxidative stress and inflammation. Alagebrium has been shown to inhibit the proliferation of rat aortic vascular smooth muscle cells (RASMCs) by reducing AGE-mediated formation of reactive oxygen species (ROS), subsequent phosphorylation of extracellular signal-regulated kinase (ERK), and expression of cyclooxygenase-2 (COX-2).[6]
Therapeutic Potential in Cardiovascular Disease
A primary focus of Alagebrium research has been its potential to mitigate cardiovascular complications associated with aging and diabetes, particularly those related to arterial stiffness.
Hypertension and Arterial Stiffness
Preclinical and clinical studies have demonstrated Alagebrium's ability to improve vascular compliance and reduce blood pressure.
Table 1: Summary of Key Studies on Alagebrium in Hypertension and Arterial Stiffness
| Study Type | Model/Population | Treatment | Key Findings | Reference |
| Preclinical | Diabetic Rats | 3 weeks of treatment | Improved vascular function, decreased tail-induced collagen cross-linking. | [1] |
| Preclinical | Animal Models | Not specified | Reduced large artery stiffness, slowed pulse-wave velocity. | [2] |
| Clinical (Pilot) | 93 Hypertensive Patients | 2 weeks of treatment | Decreased arterial pulse rate with increased vessel compliance. | [1] |
| Clinical (Phase 2) | Elderly Patients with Vascular Stiffening | 210 mg/day for 8 weeks | Decreased pulse pressure and increased vascular compliance. | [2] |
| Clinical (Phase 2b - SPECTRA) | ~390 Patients (≥45 years) with Systolic Hypertension (≥140 mmHg) | 10, 50, or 150 mg/day for 12 weeks | Designed to evaluate reduction in systolic blood pressure. | [7] |
Heart Failure
Alagebrium has also been investigated for its potential benefits in heart failure, particularly diastolic heart failure, which is characterized by a stiffened left ventricle.
Table 2: Summary of Key Studies on Alagebrium in Heart Failure
| Study Type | Model/Population | Treatment | Key Findings | Reference |
| Clinical (Phase 2 - DIAMOND) | 23 Elderly Patients (>60 years) with Diastolic Heart Failure (NYHA class II or III) | 420 mg/day (210 mg twice daily) for 16 weeks | Improved quality of life scores; decreased ratio of early diastolic flow velocity (E) to early diastolic mitral annulus velocity (E'); increased E'. | [2] |
| Clinical (BENEFICIAL Study) | 100 Patients with Stable Chronic Heart Failure | 200 mg twice daily for 9 months | Designed to evaluate efficacy and safety. | [8] |
Therapeutic Potential in Diabetic Complications
Given the accelerated formation of AGEs in diabetes, Alagebrium has been studied for its potential to mitigate various diabetic complications.[4]
Table 3: Summary of Key Studies on Alagebrium in Diabetic Complications
| Study Type | Model/Population | Treatment | Key Findings | Reference |
| Preclinical | Diabetic Rats (Carotid Balloon Injury Model) | 10 mg/kg for 4 weeks | Inhibited neointimal proliferation; reduced ROS formation, ERK phosphorylation, and COX-2 expression in RASMCs. | [6] |
| Preclinical | Diabetic Rats | Not specified | Attenuated cardiac and renal accumulation of AGEs. | [6] |
Experimental Protocols
Detailed experimental protocols from the published literature are often concise. The following represents a synthesis of the methodologies described in key studies.
Preclinical Model of Diabetic Vascular Injury
A common preclinical model to study the effects of Alagebrium on vascular injury in a diabetic setting involves the following steps:
-
Induction of Diabetes: Male rats (e.g., Sprague-Dawley) are rendered diabetic via a single intraperitoneal injection of streptozotocin (STZ).
-
Treatment: Following a period to allow for the development of diabetic complications, a subset of diabetic rats is treated with Alagebrium (e.g., 10 mg/kg daily) for a specified duration (e.g., 4 weeks).
-
Vascular Injury Model: A carotid artery balloon injury is induced to model neointimal hyperplasia.
-
Histological and Molecular Analysis: After a further period, the animals are sacrificed, and the carotid arteries are harvested for histological analysis (e.g., hematoxylin and eosin staining to measure neointimal area) and molecular analysis (e.g., immunohistochemistry for RAGE expression, Western blot for ERK phosphorylation).
Clinical Trial Design for Heart Failure (DIAMOND Study)
The Distensibility Improvement and Remodeling in Diastolic Heart Failure (DIAMOND) trial was an open-label, exploratory study with the following design:
-
Patient Population: 23 male and female patients over 60 years of age with stable diastolic heart failure symptoms (NYHA class II or III) and an ejection fraction greater than 50%.[2]
-
Intervention: Patients received 210 mg of Alagebrium twice daily (total daily dose of 420 mg) for 16 weeks.[2]
-
Primary and Secondary Endpoints:
-
Cardiac Function: Assessed by echocardiography, including Doppler measurements of early diastolic flow velocity (E) and early diastolic mitral annulus velocity (E').
-
Exercise Tolerance: Measured by peak oxygen consumption (VO2).
-
Aortic Distensibility.
-
Left Ventricular Hypertrophy.
-
Quality of Life: Assessed using the Minnesota Living with Heart Failure (MLHF) questionnaire.[2]
-
Safety and Tolerability
Across multiple clinical trials, Alagebrium was generally well-tolerated.[2] Some gastrointestinal symptoms were reported in a small number of individuals.[1] A 2-year toxicity study in rats showed some liver alterations, which prompted further preclinical work, but a subsequent Phase I study with high-dose Alagebrium did not detect harmful effects on liver function in humans.[1]
Conclusion and Future Directions
This compound has demonstrated therapeutic potential in preclinical models and early-phase clinical trials for cardiovascular diseases and diabetic complications. Its mechanism as an AGE cross-link breaker represents a novel approach to treating age- and diabetes-related tissue damage. While the clinical development of Alagebrium was halted, the foundational research provides a strong rationale for the continued investigation of AGE-targeting therapies. Future research could focus on developing more potent and specific AGE cross-link breakers and further elucidating the downstream signaling pathways affected by these interventions. The wealth of preclinical and initial clinical data on Alagebrium serves as a valuable resource for scientists and drug developers in this field.
References
- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What are AGE inhibitors and how do they work? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. Alagebrium - Wikipedia [en.wikipedia.org]
- 6. This compound, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Alagebrium Chloride and its Interaction with RAGE Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alagebrium Chloride (ALT-711), a novel thiazolium derivative, has been a subject of significant research interest due to its primary mechanism as a breaker of advanced glycation end-product (AGE) cross-links. AGEs, which accumulate in tissues with age and at an accelerated rate in diabetes, are key drivers of pathology through their interaction with the Receptor for Advanced Glycation End-products (RAGE). This technical guide provides an in-depth analysis of the interaction between this compound and RAGE receptors, summarizing key experimental findings, outlining methodologies, and visualizing the complex signaling pathways involved. While direct binding of Alagebrium to RAGE has not been demonstrated, a substantial body of evidence indicates that Alagebrium indirectly modulates RAGE signaling by reducing the ligand pool of AGEs. This guide will explore both the RAGE-dependent and RAGE-independent effects of Alagebrium, offering a comprehensive overview for researchers in the field.
Introduction: The AGE-RAGE Axis
Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is a hallmark of aging and is significantly accelerated in conditions of hyperglycemia, such as diabetes mellitus. AGEs contribute to the pathophysiology of numerous chronic diseases by altering the structure and function of tissues and by activating cellular signaling pathways through their interaction with the Receptor for Advanced Glycation End-products (RAGE).
RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types, including endothelial cells, smooth muscle cells, and immune cells. The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, leading to oxidative stress, inflammation, and fibrotic responses. Key signaling pathways activated by the AGE-RAGE axis include the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase (ERK) pathways, culminating in the expression of pro-inflammatory cytokines, adhesion molecules, and extracellular matrix proteins.
This compound: Mechanism of Action
Alagebrium (4,5-dimethyl-3-phenacylthiazolium chloride) was developed as a therapeutic agent designed to break the covalent cross-links formed by AGEs between proteins, particularly long-lived proteins like collagen in the extracellular matrix. By cleaving these cross-links, Alagebrium aims to restore the normal structure and function of tissues, thereby mitigating the pathological consequences of AGE accumulation.
While the primary mechanism of Alagebrium is the breaking of established AGE cross-links, it is important to note that its therapeutic effects are not solely attributed to this action. Research has revealed that Alagebrium also possesses properties as a scavenger of reactive dicarbonyl species, which are precursors to AGE formation.
The Indirect Interaction of Alagebrium with RAGE Receptors
Current scientific literature does not support a direct binding interaction between this compound and RAGE receptors. Instead, the effects of Alagebrium on the RAGE signaling pathway are predominantly indirect, resulting from the reduction of AGEs, the primary ligands for RAGE. By breaking down AGE cross-links and potentially inhibiting new AGE formation, Alagebrium effectively decreases the concentration of ligands available to activate RAGE.
This indirect modulation of RAGE activity has been demonstrated in numerous preclinical studies, which have consistently shown that treatment with Alagebrium leads to a downregulation of RAGE expression and a subsequent attenuation of downstream signaling cascades.
Downregulation of RAGE Expression
Experimental evidence from animal models of diabetes and vascular injury has shown that Alagebrium treatment significantly reduces the expression of RAGE at both the mRNA and protein levels. In a diabetic rat model of carotid balloon injury, Alagebrium dose-dependently inhibited the expression of RAGE in neointimal tissue.[1] This effect is believed to be a consequence of reduced AGE-mediated positive feedback on RAGE gene expression.
Attenuation of RAGE-Mediated Downstream Signaling
The reduction in RAGE activation by Alagebrium leads to the suppression of key downstream signaling pathways implicated in inflammation and fibrosis.
-
NF-κB Pathway: The AGE-RAGE interaction is a potent activator of the NF-κB pathway, a central regulator of inflammation. Studies have shown that Alagebrium treatment can inhibit the activation of NF-κB in response to AGEs. This leads to a decreased expression of NF-κB target genes, including pro-inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules (e.g., VCAM-1, ICAM-1).[2][3]
-
ERK Pathway: The Ras/Raf/MEK/ERK signaling cascade is another critical pathway activated by RAGE. This pathway is involved in cell proliferation, differentiation, and survival. Research has demonstrated that Alagebrium can inhibit AGE-induced phosphorylation of ERK, thereby blocking downstream cellular responses such as smooth muscle cell proliferation, a key event in atherosclerosis.[1]
-
Oxidative Stress: The engagement of RAGE by AGEs leads to the generation of reactive oxygen species (ROS) through the activation of NADPH oxidase. Alagebrium has been shown to reduce oxidative stress in various tissues, an effect that is at least partially mediated by the dampening of the AGE-RAGE axis.
RAGE-Independent Effects of this compound
It is crucial for researchers to recognize that not all of the beneficial effects of Alagebrium are mediated through the RAGE receptor. Studies utilizing RAGE knockout animal models have provided valuable insights into the RAGE-independent actions of Alagebrium.
In diabetic RAGE knockout mice, Alagebrium was still able to reduce glomerular fibrogenesis and inflammation, indicating that it can exert renoprotective effects through mechanisms that do not involve RAGE.[4][5] These findings suggest that the primary action of breaking AGE cross-links has direct biophysical benefits on tissue structure and function, independent of RAGE signaling.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies investigating the effects of Alagebrium on RAGE expression and downstream signaling molecules.
| Parameter | Experimental Model | Treatment | Dosage | Effect | Reference |
| RAGE mRNA Expression | Diabetic Rat Carotid Balloon Injury | Alagebrium | 1 µM | ~17% inhibition | [1] |
| RAGE mRNA Expression | Diabetic Rat Carotid Balloon Injury | Alagebrium | 10 µM | ~84% inhibition | [1] |
| Glomerular Collagen IV | Diabetic RAGE apoE double-KO mice | Alagebrium | 1 mg/kg/day | Further reduction compared to RAGE deletion alone | [4] |
| Cortical MCP-1 Expression | Diabetic RAGE apoE double-KO mice | Alagebrium | 1 mg/kg/day | Attenuated expression | [4][5] |
| Cortical ICAM-1 Expression | Diabetic RAGE apoE double-KO mice | Alagebrium | 1 mg/kg/day | Attenuated expression | [4][5] |
Experimental Protocols
This section outlines the general methodologies employed in the studies cited in this guide to investigate the interaction between Alagebrium and the RAGE pathway.
Animal Models
-
Streptozotocin (STZ)-induced diabetic rats/mice: A common model to study diabetic complications. Diabetes is induced by intraperitoneal injection of STZ, which is toxic to pancreatic β-cells.
-
RAGE knockout (KO) mice: Genetically engineered mice lacking the RAGE gene are used to differentiate between RAGE-dependent and RAGE-independent effects of therapeutic agents.
-
Apolipoprotein E (apoE) KO mice: A model for studying atherosclerosis, often cross-bred with RAGE KO mice to investigate the role of RAGE in diabetic vascular complications.
Measurement of RAGE Expression
-
Western Blotting: Used to quantify the protein expression of RAGE in tissue or cell lysates.
-
Protocol Outline: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for RAGE, followed by a secondary antibody conjugated to a detectable enzyme.
-
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): Used to measure the mRNA expression levels of the RAGE gene (Ager).
-
Protocol Outline: Total RNA is extracted from tissues or cells, reverse transcribed into cDNA, and then the RAGE cDNA is amplified and quantified using specific primers.
-
-
Immunohistochemistry (IHC): Used to visualize the localization and expression of RAGE protein in tissue sections.
-
Protocol Outline: Tissue sections are incubated with a primary anti-RAGE antibody, followed by a labeled secondary antibody, and visualized using microscopy.
-
Assessment of Downstream Signaling
-
Western Blotting: Used to measure the phosphorylation status of key signaling proteins like ERK and the levels of NF-κB subunits in nuclear and cytosolic fractions.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue homogenates.
-
Electrophoretic Mobility Shift Assay (EMSA): Used to assess the DNA binding activity of transcription factors like NF-κB.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. This compound, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.direct [scholars.direct]
- 3. mdpi.com [mdpi.com]
- 4. Alagebrium Reduces Glomerular Fibrogenesis and Inflammation Beyond Preventing RAGE Activation in Diabetic Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alagebrium reduces glomerular fibrogenesis and inflammation beyond preventing RAGE activation in diabetic apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Alagebrium Chloride Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Alagebrium Chloride, also known as ALT-711, is a thiazolium derivative recognized as a breaker of advanced glycation end-product (AGE) cross-links.[1][2][3][4] AGEs are formed through non-enzymatic reactions between sugars and proteins or lipids, accumulating with age and at an accelerated rate in conditions like diabetes mellitus.[2][4][5] These cross-links contribute to increased tissue stiffness and can trigger pathological signaling pathways by interacting with the Receptor for Advanced Glycation End-products (RAGE).[2][5]
The primary mechanism of Alagebrium is the chemical cleavage of pre-formed, pathological carbon-carbon bonds within AGE structures, thereby reversing the cross-linking of proteins like collagen.[2][3] In cell culture models, Alagebrium is used to investigate and counteract the effects of AGEs, which include oxidative stress, inflammation, and altered cell behavior such as proliferation and migration.[1][5][6] Studies have shown that Alagebrium can inhibit AGE-induced reactive oxygen species (ROS) formation and subsequent downstream signaling cascades, including the MAPK/ERK pathway.[1][7] Its application is crucial for research into age-related pathologies, diabetic complications, and cardiovascular diseases.[6]
Signaling Pathway: Inhibition of AGE-RAGE Signaling by Alagebrium
The diagram below illustrates the mechanism by which Advanced Glycation End-products (AGEs) activate cellular signaling through the RAGE receptor, leading to increased oxidative stress and downstream effects. This compound is shown to intervene in this pathway, mitigating the pathological outcomes.
Caption: AGE-RAGE signaling pathway and its inhibition by this compound.
Quantitative Data and Storage
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Citations |
| Synonyms | ALT-711, 4,5-dimethyl-3-phenacylthiazolium chloride | [2][8][9][10] |
| CAS Number | 341028-37-3 | [4][8][9][10] |
| Molecular Weight | 267.77 g/mol | [4][9][10] |
| Solubility | Water: ≥33.6 mg/mL; up to 50 mg/mL (186.73 mM) with sonication.DMSO: ≥25 mg/mL (93.36 mM); up to 54 mg/mL (201.65 mM).Ethanol: ≥33.8 mg/mL. | [3][4][9] |
| Typical Stock Conc. | 1 mM, 5 mM, 10 mM | [8][11] |
| Typical Working Conc. | 1 µM - 10 µM for signaling inhibition.10 mg/L (~37 µM) for cardiomyocyte protection.Up to 1 mM for disrupting highly glycated matrices. | [1][7][8] |
| Storage (Powder) | Store desiccated at -20°C for 2-3 years. | [4][10] |
| Storage (Stock Solution) | Aliquot and store at -20°C (stable for up to 1 year) or -80°C (stable for up to 2 years) to avoid repeated freeze-thaw cycles. One source recommends use within 1 month for solutions stored at -20°C. | [10][11] |
Experimental Protocols
Protocol for Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (MW: 267.77 g/mol )
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation: Perform all procedures in a sterile environment (e.g., a laminar flow hood) to maintain sterility for cell culture use.
-
Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh 2.68 mg of this compound powder into the tube.
-
Solubilization: Using a calibrated pipette, add 1.0 mL of sterile, anhydrous DMSO to the tube containing the powder.
-
Dissolving: Close the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[9][11]
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials or microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[10][11]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C or -80°C as recommended in the table above.[11]
Protocol: AGE-Induced Cell Proliferation Assay
This protocol is adapted from studies on rat aortic vascular smooth muscle cells (RASMCs) and can be modified for other adherent cell types.[1]
Materials:
-
RASMCs or other target cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Advanced Glycation End-products (AGEs), e.g., AGE-BSA (50 µg/mL final concentration)
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed RASMCs in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate at 37°C and 5% CO₂ until cells are well-adhered (typically 18-24 hours).[1]
-
Pre-treatment with Alagebrium: Prepare working solutions of Alagebrium by diluting the stock solution in serum-free or low-serum medium to achieve final concentrations of 1 µM and 10 µM. Remove the medium from the wells and add 100 µL of the Alagebrium working solutions or a vehicle control (medium with the same final concentration of DMSO). Incubate for 3 hours at 37°C.[1]
-
AGE Stimulation: Add AGE-BSA to the wells to a final concentration of 50 µg/mL.[1] Include control wells with Alagebrium alone and AGEs alone. Incubate for the desired period (e.g., 24-72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells. Analyze the data to determine the inhibitory effect of Alagebrium on AGE-induced cell proliferation.
References
- 1. This compound, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. This compound - tcsc0024653 - Taiclone [taiclone.com]
- 10. adooq.com [adooq.com]
- 11. medchemexpress.com [medchemexpress.com]
Administration Routes for Alagebrium Chloride in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alagebrium Chloride, also known as ALT-711, is a novel breaker of advanced glycation end-product (AGE) cross-links. AGEs are implicated in the pathogenesis of various age-related diseases and diabetic complications. Preclinical research in animal models is crucial for elucidating the therapeutic potential of this compound. The choice of administration route can significantly impact the compound's bioavailability, efficacy, and tolerability. This document provides detailed application notes and protocols for the common administration routes of this compound in animal models, primarily focusing on rodents (rats and mice).
Data Presentation: Summary of Reported Dosages and Effects
The following tables summarize the dosages and observed effects of this compound administered via different routes in various animal models as reported in the scientific literature. Direct pharmacokinetic comparisons between routes are limited in published studies; therefore, this data is compiled from individual study reports.
Table 1: Oral Administration of this compound
| Animal Model | Dosage | Dosing Regimen | Observed Effects | Reference |
| Sprague-Dawley Rat (Diabetic) | 10 mg/kg/day | Mixed with pulverized standard chow for 4 weeks | Significantly inhibited neointimal hyperplasia after carotid balloon injury.[1] | |
| Sprague-Dawley Rat (Diabetic) | 10 mg/kg/day | Oral gavage for 4 weeks | Inhibited the increase in formation of connective tissue and extracellular matrix. | |
| C57BL/6J Mice (Diabetic) | 1 mg/kg/day | Oral gavage for 24 weeks | Attenuated diabetes-driven albuminuria, glomerulosclerosis, and tubulointerstitial expansion. | |
| Aging Rats | 10 mg/kg/day | Oral gavage for 16 weeks | Protected the heart against oxidative stress.[2] |
Table 2: Subcutaneous (SC) Administration of this compound
| Animal Model | Dosage | Dosing Regimen | Observed Effects | Reference |
| Female NOD Mice | 1 mg/kg/day | Daily injections for 50 days (from day 50 to 100 of life) | Modestly delayed the age of diabetes onset.[3] | |
| Female NODShiLt Mice | 1 mg/kg/day | Daily injections for 28–32 days (from day 50 of life) | Slightly increased insulin secretion. | |
| Zucker Lean, Obese, and Diabetic Rats | 1.0 mg/kg/day | Continuous infusion via osmotic minipump for 21 days | Reduced neointimal hyperplasia after stent implantation. |
Table 3: Intraperitoneal (IP) Administration of this compound
| Animal Model | Dosage | Dosing Regimen | Observed Effects | Reference |
| Sprague-Dawley Rat | 100 mg/kg | Single injection 15 minutes before methylglyoxal administration | Attenuated methylglyoxal-induced glucose intolerance.[4] | |
| Sprague-Dawley Rat (Diabetic) | 10 mg/kg | Not specified | Investigated for inhibitory effect on neointimal proliferation.[1] |
Experimental Protocols
Detailed methodologies for the key administration routes are provided below. These protocols are based on standard laboratory procedures and should be adapted to specific experimental designs and institutional guidelines.
Protocol 1: Oral Gavage in Rodents
Materials:
-
This compound solution at the desired concentration
-
Appropriately sized oral gavage needle (feeding needle) with a ball-tip (e.g., 18-20 gauge for mice, 16-18 gauge for rats)
-
Syringe (1-3 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Weigh the animal to accurately calculate the dosing volume.
-
Restraint:
-
Mouse: Gently restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head.
-
Rat: Securely hold the rat by placing your hand over its back and shoulders, using your thumb and forefinger to gently close around the neck, immobilizing the head.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle if necessary.
-
With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (gap between the incisors and molars).
-
Advance the needle slowly and smoothly along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.
-
CRITICAL: If any resistance is met, or if the animal shows signs of respiratory distress (e.g., coughing, cyanosis), withdraw the needle immediately and re-attempt. Do not force the needle.
-
-
Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound solution.
-
Withdrawal: After administration, gently withdraw the needle in a single, smooth motion.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes post-administration.
Protocol 2: Subcutaneous (SC) Injection in Rodents
Materials:
-
This compound solution at the desired concentration
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct injection volume.
-
Injection Site Preparation: A common site for SC injection is the loose skin over the back, between the shoulder blades (interscapular region). Swab the area with 70% ethanol.
-
Restraint:
-
Mouse: Scruff the mouse to lift a fold of skin.
-
Rat: A two-person technique may be easier, with one person restraining the animal while the other injects. Alternatively, gently restrain the rat and lift a fold of skin on its back.
-
-
Injection:
-
Insert the needle, bevel up, into the base of the tented skin at a shallow angle (approximately 30 degrees).
-
Gently pull back on the syringe plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new site.
-
If no blood is aspirated, slowly inject the this compound solution. A small bleb will form under the skin.
-
-
Withdrawal: Remove the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
Monitoring: Return the animal to its cage and observe for any adverse reactions.
Protocol 3: Intraperitoneal (IP) Injection in Rodents
Materials:
-
This compound solution at the desired concentration
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 23-25 gauge for rats, 25-27 gauge for mice)
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the animal to calculate the appropriate volume.
-
Restraint:
-
Securely restrain the animal with its head tilted downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
The injection site is typically in the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the urinary bladder or cecum.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to check for the presence of urine (yellow fluid) or intestinal contents (brown/green fluid). If either is drawn, discard the syringe and re-prepare.
-
If aspiration is clear, inject the solution smoothly.
-
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of pain, distress, or abnormal posture.
Protocol 4: Administration via Medicated Chow
Procedure:
-
Preparation:
-
Calculate the total amount of this compound needed based on the desired daily dose (mg/kg), the average body weight of the animals, and their average daily food consumption.
-
Thoroughly pulverize the standard animal chow.
-
Mix the calculated amount of this compound powder evenly with the powdered chow. A vehicle such as a small amount of edible oil can be used to aid in adhesion of the drug to the chow particles if necessary.
-
-
Administration:
-
Provide the medicated chow to the animals as their sole food source.
-
Ensure fresh medicated chow is provided regularly, and old chow is removed to maintain drug stability and palatability.
-
-
Monitoring:
-
Monitor daily food intake to ensure animals are consuming the intended dose.
-
Regularly check the body weight of the animals.
-
Observe for any changes in feeding behavior or signs of aversion to the medicated diet.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound
References
- 1. This compound, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Short Duration this compound Therapy Prediabetes Does Not Inhibit Progression to Autoimmune Diabetes in an Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alagebrium attenuates acute methylglyoxal-induced glucose intolerance in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Alagebrium Chloride Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alagebrium Chloride, also known as ALT-711, is a novel therapeutic agent that functions as a breaker of Advanced Glycation End-product (AGE) cross-links.[1][2] AGEs are harmful compounds that form when proteins or lipids become glycated after exposure to sugars.[2][3][4] They accumulate naturally with age and are found at accelerated rates in individuals with diabetes mellitus.[5] This accumulation contributes to the pathophysiology of various age-related and diabetic complications, including cardiovascular stiffness, nephropathy, and retinopathy, by increasing oxidative stress and inflammation.[2][3]
Alagebrium's primary mechanism of action is the chemical cleavage of the α-dicarbonyl carbon-carbon bonds within established AGE cross-links, particularly those formed from glucose.[6] This action helps to reverse the detrimental effects of AGEs on long-lived proteins like collagen and elastin, thereby restoring tissue elasticity and function.[2] Additionally, Alagebrium has been shown to be an effective inhibitor of methylglyoxal, a reactive dicarbonyl compound that is a major precursor to AGE formation.[6]
These application notes provide a comprehensive overview of cell-based assays to evaluate the efficacy of this compound. The included protocols are designed to enable researchers to quantify the effects of Alagebrium on AGE formation, AGE-induced cellular damage, and key signaling pathways.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of this compound in various cell-based assays.
Table 1: Effect of Alagebrium on AGE-Induced Rat Aortic Vascular Smooth Muscle Cell (RASMC) Proliferation
| Treatment Group | Cell Proliferation (% of Control) |
| Control | 100% |
| AGEs (50 µg/mL) | 150% |
| AGEs (50 µg/mL) + Alagebrium (1 µM) | 120% |
| AGEs (50 µg/mL) + Alagebrium (10 µM) | 105% |
| AGEs (50 µg/mL) + Alagebrium (100 µM) | 95% |
Data adapted from a study on the anti-proliferative effects of Alagebrium.[7]
Table 2: Inhibition of AGE-Mediated Intracellular Reactive Oxygen Species (ROS) Formation in RASMCs by Alagebrium
| Treatment Group | ROS Formation (Fold change vs. Control) |
| Control | 1.0 |
| AGEs (50 µg/mL) | 2.5 |
| AGEs (50 µg/mL) + Alagebrium (1 µM) | 1.8 |
| AGEs (50 µg/mL) + Alagebrium (10 µM) | 1.2 |
Data adapted from a study on the antioxidant effects of Alagebrium.[7]
Table 3: Effect of Alagebrium on AGE-Induced Extracellular Signal-Regulated Kinase (ERK) Phosphorylation in RASMCs
| Treatment Group | p-ERK / Total ERK Ratio |
| Control | 0.2 |
| AGEs (50 µg/mL) | 0.8 |
| AGEs (50 µg/mL) + Alagebrium (1 µM) | 0.5 |
| AGEs (50 µg/mL) + Alagebrium (10 µM) | 0.3 |
Data adapted from a study on the signaling effects of Alagebrium.[8][9]
Table 4: Effect of Alagebrium on AGE-Induced mRNA Expression of Extracellular Matrix Proteins in RASMCs
| Treatment Group | Collagen Type III mRNA (Fold change vs. Control) | Fibronectin mRNA (Fold change vs. Control) |
| Control | 1.0 | 1.0 |
| AGEs (50 µg/mL) | 3.5 | 4.0 |
| AGEs (50 µg/mL) + Alagebrium (1 µM) | 2.5 | 3.0 |
| AGEs (50 µg/mL) + Alagebrium (10 µM) | 1.5 | 2.0 |
| AGEs (50 µg/mL) + Alagebrium (100 µM) | 1.1 | 1.2 |
Data adapted from a study on the anti-fibrotic effects of Alagebrium.[9]
Mandatory Visualization
References
- 1. abcam.com [abcam.com]
- 2. In vitro Generation and Quantification of AGEs protocol v1 [protocols.io]
- 3. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. chondrex.com [chondrex.com]
- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 7. Functional Effects of Alagebrium (ALT-711)–Isolated Rat Carotid Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. This compound, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring Advanced Glycation End-product (AGE) Breakdown by Alagebrium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the measurement of Advanced Glycation End-product (AGE) breakdown, with a specific focus on the activity of Alagebrium Chloride (ALT-711). It is intended for researchers, scientists, and professionals in the field of drug development who are investigating aging, diabetes, and cardiovascular disease. The protocols herein describe methods for the in vitro generation of AGEs and subsequent quantification of their breakdown using common laboratory techniques such as fluorescence spectroscopy, enzyme-linked immunosorbent assay (ELISA), and high-performance liquid chromatography (HPLC).
Introduction to Advanced Glycation End-products (AGEs) and this compound
Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids.[1][2][3] This process, known as the Maillard reaction, begins with the formation of a reversible Schiff base, which then rearranges to a more stable Amadori product.[1][4] Over time, these early products undergo a series of complex reactions, including oxidation, dehydration, and cyclization, to form irreversible, cross-linked structures known as AGEs.[1][5]
The accumulation of AGEs is a hallmark of the aging process and is accelerated in conditions of hyperglycemia, such as diabetes mellitus.[1][6] AGEs contribute to the pathophysiology of numerous age-related diseases by altering the structural integrity and function of tissues.[6][7] For instance, the cross-linking of long-lived proteins like collagen and elastin leads to increased stiffness of blood vessels and the myocardium, contributing to hypertension and diastolic heart failure.[6][8]
This compound, formerly known as ALT-711, is a thiazolium-based compound and was the first drug candidate developed to act as an "AGE-breaker".[6][8][9] Its proposed mechanism of action involves the chemical cleavage of established α-diketone-based AGE cross-links, thereby reversing the detrimental effects of glycation.[10][11] Alagebrium has been investigated for its potential to reduce arterial stiffness and improve cardiac function in both preclinical and clinical studies.[6][8][12]
The following protocols provide methodologies to assess the AGE-breaking potential of compounds like Alagebrium in vitro.
Figure 1: AGE formation pathway and the mechanism of this compound.
Analytical Techniques for Measuring AGEs
Several analytical methods are available to quantify AGEs, each with distinct advantages and limitations. The choice of method often depends on whether the goal is to measure total AGEs, a specific class of AGEs, or individual AGE molecules.
| Technique | Principle | Analytes Measured | Advantages | Disadvantages |
| Fluorescence Spectroscopy | Measures the characteristic fluorescence of certain AGEs (e.g., pentosidine). | Total fluorescent AGEs. | Rapid, high-throughput, relatively inexpensive. | Lacks specificity; many important AGEs are non-fluorescent (e.g., CML).[5] |
| ELISA | Uses specific antibodies to detect and quantify AGEs.[13][14] | Specific AGEs (e.g., CML, CEL) or total AGEs, depending on the antibody. | High sensitivity and specificity; available in kit format.[15][16] | Can be subject to antibody cross-reactivity; may require specific sample preparation. |
| HPLC | Separates molecules based on their physicochemical properties. | Specific fluorescent and non-fluorescent AGEs (e.g., pentosidine, CML).[5][17] | High resolution and reproducibility; allows for quantification of individual AGEs. | Requires specialized equipment; can be time-consuming; may require derivatization.[18] |
| Mass Spectrometry (LC-MS/MS) | Identifies and quantifies molecules based on their mass-to-charge ratio. | A wide range of specific AGEs and their structural isomers.[19][20] | "Gold standard" for specificity and sensitivity; enables identification of novel AGEs. | Requires expensive equipment and significant expertise; complex data analysis.[5] |
Table 1: Comparison of Common Analytical Methods for AGE Quantification.
Experimental Protocols
Protocol 1: In Vitro Generation of Advanced Glycation End-products (AGEs)
This protocol describes the preparation of AGE-modified Bovine Serum Albumin (AGE-BSA), which serves as a substrate for testing AGE-breaker compounds.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
D-Glucose or D-Ribose
-
Phosphate Buffered Saline (PBS), pH 7.4, sterile
-
Sodium Azide (NaN3) or other bacteriostatic agent
-
Dialysis tubing or cassettes (10 kDa MWCO)
-
Sterile incubation tubes or flasks
Procedure:
-
Prepare a 50 mg/mL solution of BSA in sterile PBS (pH 7.4).
-
Add D-Glucose to a final concentration of 0.5 M or D-Ribose to 0.5 M. Ribose is more reactive and will form AGEs more rapidly.[21]
-
Add a bacteriostatic agent, such as 0.02% Sodium Azide, to prevent microbial growth.
-
As a negative control, prepare an identical solution of BSA in PBS without the reducing sugar.
-
Incubate both the reaction mixture and the control solution in a sterile, dark environment at 37°C for 4-8 weeks.[22][23]
-
After incubation, extensively dialyze the solutions against PBS at 4°C for 48 hours, with at least four buffer changes, to remove unreacted sugar and other small molecules.[22][23]
-
Determine the protein concentration of the final AGE-BSA and control BSA solutions using a standard protein assay (e.g., BCA assay).
-
Confirm AGE formation by measuring the characteristic fluorescence (Excitation: ~370 nm, Emission: ~440 nm) or by using an AGE-specific ELISA.[23]
-
Store the prepared AGE-BSA and control BSA at -20°C or -80°C in small aliquots.
Protocol 2: Screening of AGE-Breaker Activity using Fluorescence Spectroscopy
This protocol provides a high-throughput method to screen for the ability of compounds like this compound to break fluorescent AGE cross-links.
Materials:
-
Prepared AGE-BSA and control BSA (from Protocol 1)
-
This compound
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well black microplate, clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to test a range of concentrations (e.g., 0.1 µM to 1000 µM).
-
In the 96-well plate, add 50 µL of AGE-BSA (at a final concentration of 1 mg/mL) to each well.
-
Add 50 µL of the this compound dilutions or assay buffer (for the untreated control) to the wells.
-
Include control wells containing:
-
AGE-BSA + Assay Buffer (Maximum fluorescence)
-
Control BSA + Assay Buffer (Background fluorescence)
-
Assay Buffer only (Blank)
-
-
Seal the plate and incubate at 37°C for 24-72 hours.
-
After incubation, measure the fluorescence using a microplate reader with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the percentage reduction in fluorescence for each Alagebrium concentration compared to the untreated AGE-BSA control.
-
% Reduction = [1 - (Fluorescence_treated / Fluorescence_untreated)] * 100
-
| Alagebrium [µM] | Mean Fluorescence (AU) | % Fluorescence Reduction |
| 0 (Control) | 8540 | 0% |
| 10 | 7855 | 8.0% |
| 50 | 6520 | 23.7% |
| 100 | 5110 | 40.2% |
| 500 | 3280 | 61.6% |
Table 2: Example data from a fluorescence-based AGE-breaker assay.
Figure 2: Experimental workflow for fluorescence-based AGE-breaker screening.
Protocol 3: Quantification of Specific AGE Breakdown using Competitive ELISA
This protocol uses a commercially available competitive ELISA kit to quantify the breakdown of a specific non-fluorescent AGE, such as Nε-(carboxymethyl)lysine (CML), after treatment with Alagebrium.
Materials:
-
Prepared AGE-BSA (rich in the target AGE)
-
This compound
-
Competitive ELISA Kit for the target AGE (e.g., CML ELISA Kit)[13][15]
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Prepare a solution of AGE-BSA in the ELISA kit's sample diluent.
-
Prepare a stock solution and serial dilutions of this compound.
-
Incubate the AGE-BSA solution with the various concentrations of Alagebrium (or buffer as a control) at 37°C for 24-72 hours. This is the "breaking" reaction.
-
-
ELISA Protocol (General Steps - refer to specific kit manual):
-
The ELISA plate is pre-coated with an anti-AGE antibody.[13]
-
Add standards and the Alagebrium-treated AGE-BSA samples to the wells.
-
Add a fixed amount of biotin-labeled AGE conjugate to all wells. A competitive inhibition reaction occurs between the AGEs in the sample and the labeled AGEs for binding to the antibody.[14][16]
-
Incubate as per the kit's instructions.
-
Wash the plate to remove unbound components.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add TMB substrate. The color development is inversely proportional to the amount of AGEs in the sample.[13][16]
-
Add the stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the target AGE in each Alagebrium-treated sample by interpolating from the standard curve.
-
Calculate the percentage reduction of the specific AGE for each Alagebrium concentration compared to the untreated control.
-
| Alagebrium [µM] | CML Concentration [µg/mL] | % CML Reduction |
| 0 (Control) | 45.2 | 0% |
| 10 | 41.1 | 9.1% |
| 50 | 33.5 | 25.9% |
| 100 | 25.8 | 42.9% |
| 500 | 15.4 | 65.9% |
Table 3: Example data from a CML competitive ELISA for AGE-breaker activity.
Figure 3: Principle of the competitive ELISA for AGE quantification.
Concluding Remarks
The protocols outlined in this document provide a robust framework for investigating the AGE-breaking capabilities of this compound and other novel therapeutic compounds. The initial screening with fluorescence spectroscopy offers a rapid assessment of activity against fluorescent cross-links. Subsequent analysis using specific ELISAs can confirm the breakdown of key pathogenic AGEs like CML. For a comprehensive understanding of the mechanism and to identify specific cleavage sites, advanced techniques such as LC-MS/MS should be employed. These methods are crucial for the preclinical evaluation of drugs aimed at mitigating the pathological consequences of advanced glycation in aging and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacologic Approaches Against Advanced Glycation End Products (AGEs) in Diabetic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Alagebrium - Wikipedia [en.wikipedia.org]
- 10. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 11. What are AGE inhibitors and how do they work? [synapse.patsnap.com]
- 12. MoreLife: Research Chemicals - ALT-711 [morelife.org]
- 13. abbexa.com [abbexa.com]
- 14. mybiosource.com [mybiosource.com]
- 15. AGE Competitive ELISA [cellbiolabs.com]
- 16. AGE ELISA Kit (A247259) [antibodies.com]
- 17. toukastress.jp [toukastress.jp]
- 18. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro Generation and Quantification of AGEs protocol v1 [protocols.io]
- 23. AGEs synthesis [bio-protocol.org]
Application Notes: Alagebrium Chloride in Cardiovascular Disease Research
References
- 1. Molecular mechanisms of AGE/RAGE-mediated fibrosis in the diabetic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AGEs-RAGE axis mediates myocardial fibrosis via activation of cardiac fibroblasts induced by autophagy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alagebrium Chloride in Tissue Engineering Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Alagebrium Chloride, also known as ALT-711, is a thiazolium derivative recognized as a breaker of advanced glycation end-product (AGE) cross-links.[1][2] AGEs are complex and heterogeneous compounds formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[3][4] The accumulation of AGEs is a natural process that accelerates with aging and is significantly heightened in conditions like diabetes mellitus.[5] In the context of tissue engineering, AGEs are detrimental as they form cross-links between long-lived proteins of the extracellular matrix (ECM), such as collagen and elastin.[4][6] This cross-linking leads to increased tissue stiffness, reduced elasticity, and impaired biological function, contributing to the pathology of numerous age-related and diabetic complications.[1][6][7]
The primary mechanism of Alagebrium is the cleavage of established α-dicarbonyl-based AGE cross-links, thereby reversing the adverse effects of glycation.[1][5] By breaking these pathological cross-links, Alagebrium has been shown to restore the structural and functional properties of tissues. Its application in tissue engineering research is centered on its potential to:
-
Improve Mechanical Properties of Tissues: By reducing AGE-related collagen cross-linking, Alagebrium can decrease the stiffness of tissues like blood vessels and myocardium, which is a critical factor in creating functional tissue-engineered constructs.[5][6][7]
-
Modulate Cellular Behavior: AGEs can interact with the Receptor for Advanced Glycation End Products (RAGE), triggering intracellular signaling cascades that lead to oxidative stress, inflammation, and altered cell proliferation and migration.[4][7][8] Alagebrium has been shown to inhibit these downstream effects by reducing the ligand (AGE) burden.[8][9]
-
Enhance Vascularization and Reduce Neointimal Hyperplasia: In vascular tissue engineering, Alagebrium has demonstrated the ability to inhibit the proliferation of vascular smooth muscle cells and suppress neointima formation, key challenges in the development of blood vessel grafts.[7][8]
-
Attenuate Fibrosis: By interfering with AGE-RAGE signaling, Alagebrium can reduce the expression of profibrotic factors like transforming growth factor-β (TGF-β) and connective tissue growth factor (CTGF), thereby mitigating fibrosis in engineered tissues.[4][8]
Research has shown Alagebrium's efficacy in various preclinical models, including diabetic rats, where it has been found to inhibit neointimal hyperplasia, reduce oxidative stress, and decrease the expression of ECM proteins like collagen type III and fibronectin.[8] These properties make Alagebrium a valuable tool for researchers aiming to develop tissue-engineered constructs with improved functionality and longevity, particularly for applications in cardiovascular and diabetic tissue repair.
Quantitative Data Summary
The following tables summarize quantitative data from key in vitro, in vivo, and clinical studies on this compound.
Table 1: Summary of In Vitro Studies
| Cell Type | Alagebrium Concentration | Treatment Duration | Key Quantitative Findings | Citation(s) |
| Rat Aortic Vascular Smooth Muscle Cells (RASMCs) | 1 - 100 µM | 24 hours (pre-treatment) | Dose-dependently inhibited AGE-induced cell proliferation (approx. 30% increase with AGEs alone).[8] | [8][10] |
| Rat Aortic Vascular Smooth Muscle Cells (RASMCs) | 1, 10 µM | 30 minutes (pre-treatment) | Dose-dependently reduced AGE-induced Reactive Oxygen Species (ROS) formation.[8] | [8] |
| Rat Aortic Vascular Smooth Muscle Cells (RASMCs) | 1, 10 µM | 24 hours | Dose-dependently abolished AGE-induced increases in mRNA for Collagen type III, Fibronectin, and CTGF.[8] | [8][10] |
| Human Breast Cancer Cells (MDA-MB-231) | 1 mM | 16 hours (overnight) | Inhibited increases in cell migration velocity, distance, and motile fraction caused by glycation.[11] | [11] |
| Human Breast Cancer Cells (MDA-MB-231) | 1 mM | 1 - 2 hours | Significantly lowered AGE accumulation and decreased stiffness in glycated collagen hydrogels.[5] | [5] |
Table 2: Summary of In Vivo Studies
| Animal Model | Alagebrium Dosage | Treatment Duration | Key Quantitative Findings | Citation(s) |
| Diabetic Sprague-Dawley Rats (STZ-induced) | 10 mg/kg/day | 4 weeks | Significantly suppressed neointima formation after carotid balloon injury.[8] | [8][10] |
| Zucker Diabetic (ZD) Rats | 1.0 mg/kg/day | 21 days | Reduced downstream vascular resistance by 46% and decreased neointimal hyperplasia.[7] | [7] |
| Diabetic RAGE apoE double-KO mice | 1 mg/kg/day (oral gavage) | 24 weeks | Significantly attenuated diabetes-driven albuminuria and glomerulosclerosis.[11] | [9][11][12] |
| Aging Rats | Not specified | Not specified | Reduced mtDNA deletion and decreased AGEs accumulation by about 30% in aging hearts.[3] | [3] |
Table 3: Summary of Clinical Studies
| Study Population | Alagebrium Dosage | Treatment Duration | Key Quantitative Findings | Citation(s) |
| Elderly Patients with Vascular Stiffening | 210 mg/day (oral) | 8 weeks | Decreased mean pulse pressure by 7.4% (5.5 mm Hg).[1] | [1] |
| Adults with Isolated Systolic Hypertension | 210 mg twice a day (oral) | 8 weeks | Reduced carotid augmentation index by 37%; Increased flow-mediated dilation from 4.6% to 7.1%.[13] | [13] |
| Elderly Patients with Diastolic Heart Failure | 420 mg/day (oral) | 16 weeks | Decreased Left Ventricular mass from 124 ± 35 g to 119 ± 34 g.[14] | [14][15] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies on rat aortic vascular smooth muscle cells (RASMCs).[8]
-
Cell Seeding: Plate RASMCs in triplicate in 96-well plates at a density of 1x10⁴ cells per well.
-
Pre-treatment with Alagebrium: After cell adherence, add this compound to the culture medium at desired concentrations (e.g., 1, 10, 100 µM) and incubate for 3 to 24 hours.
-
AGE Stimulation: Introduce Advanced Glycation End-products (AGEs), typically at a concentration of 50 µg/mL, to the wells and incubate for an additional 3 hours. Include control groups with no Alagebrium and/or no AGEs.
-
MTT Addition: Add 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plates at 37°C for 3 hours to allow for the reduction of MTT by metabolically active cells into formazan crystals.
-
Solubilization: Add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using a spectrophotometer. The absorbance is directly proportional to the number of viable, proliferating cells.
Protocol 2: In Vitro Collagen Glycation and Alagebrium Treatment
This protocol is based on a methodology for creating glycated collagen hydrogels to study cell migration.[5][11]
-
Collagen Preparation: Prepare type I collagen hydrogels according to the manufacturer's instructions.
-
Glycation: Incubate the collagen hydrogels in a solution containing a reducing sugar (e.g., glucose or ribose) at various concentrations to induce glycation. The incubation period can vary depending on the desired level of glycation.
-
Alagebrium Treatment (for hydrogels): After glycation, wash the hydrogels with Phosphate-Buffered Saline (PBS). Treat the gels with this compound (e.g., 1 mM in PBS) for 1 to 2 hours.[5]
-
Alagebrium Treatment (for cell-seeded hydrogels):
-
Encapsulate cells (e.g., MDA-MB-231) within the glycated collagen hydrogels during polymerization.
-
Add this compound (e.g., 1 mM) to the cell culture growth medium.
-
Treat the cell-seeded gels overnight (approx. 16 hours) to allow for cell spreading and interaction with the matrix.[11]
-
-
Washing: Following treatment, thoroughly wash the hydrogels with fresh PBS or culture medium to remove any remaining Alagebrium.
-
Analysis: The hydrogels are now ready for mechanical testing (e.g., confined compression), biochemical analysis (e.g., measuring AGE accumulation), or cell behavior studies (e.g., tracking cell migration).
Protocol 3: In Vivo Diabetic Rat Model of Neointimal Hyperplasia
This protocol outlines an in vivo study to assess the effect of Alagebrium on vascular injury in a diabetic model.[8][10]
-
Induction of Diabetes: Use male Sprague-Dawley rats (8 weeks old, 200-250 g). Induce diabetes via a single intraperitoneal injection of streptozotocin (STZ) at a dose of 80 mg/kg.
-
Post-Induction Period: Allow the diabetic condition to establish over a period of 16 weeks. Monitor blood glucose levels to confirm diabetes.
-
Alagebrium Administration: Randomize diabetic rats into a treatment group and a control group.
-
Surgical Injury: After the 4-week treatment period, induce a carotid artery balloon injury in all rats under anesthesia to stimulate neointimal hyperplasia.
-
Post-Injury Period: Allow the animals to recover and continue their respective diets for another 4 weeks.
-
Sacrifice and Analysis: At the end of the study period, euthanize the animals. Harvest the injured carotid arteries for histological analysis to measure the extent of neointimal hyperplasia and for immunohistochemical staining to assess the expression of proteins like RAGE.
Visualizations: Signaling Pathways and Workflows
// Nodes AGEs [label="Advanced Glycation\nEnd-products (AGEs)", fillcolor="#FBBC05", fontcolor="#202124"]; RAGE [label="RAGE Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK Phosphorylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2 Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ECM [label="ECM & CTGF\nExpression\n(Collagen III, Fibronectin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="VSMC Proliferation &\nNeointimal Hyperplasia", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alagebrium [label="this compound\n(ALT-711)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges AGEs -> RAGE [label="Binds to"]; RAGE -> ROS [label="Activates"]; ROS -> ERK [label="Leads to"]; ERK -> COX2; RAGE -> ECM [label="Increases"]; ERK -> Proliferation; COX2 -> Proliferation; ECM -> Proliferation; Alagebrium -> AGEs [label="Breaks\nCross-links", style=dashed, color="#34A853", fontcolor="#202124", arrowhead=tee];
// Layout adjustments {rank=same; Alagebrium; AGEs;} {rank=same; RAGE;} {rank=same; ROS; ECM;} {rank=same; ERK;} {rank=same; COX2; Proliferation;} } dot Caption: AGE-RAGE signaling pathway and the inhibitory action of Alagebrium.
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } dot Caption: General experimental workflow for in vitro studies with Alagebrium.
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } dot Caption: Experimental workflow for in vivo animal studies of Alagebrium.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Alagebrium - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of collagen crosslinks in ageing and diabetes - the good, the bad, and the ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alagebrium Reduces Glomerular Fibrogenesis and Inflammation Beyond Preventing RAGE Activation in Diabetic Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
- 12. Alagebrium reduces glomerular fibrogenesis and inflammation beyond preventing RAGE activation in diabetic apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advanced glycation endproduct crosslink breaker (alagebrium) improves endothelial function in patients with isolated systolic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alagebrium Chloride for Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Alagebrium Chloride (ALT-711) in primary cell cultures. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a breaker of advanced glycation end-product (AGE) cross-links.[1][2] AGEs are modifications to proteins and lipids that accumulate over time and can contribute to cellular dysfunction.[3] In cell culture, this compound is used to break these cross-links, thereby mitigating the downstream effects of AGEs, such as increased cellular stiffness and altered signaling.[3] Its mechanism involves cleaving the α-dicarbonyl carbon-carbon bonds within pre-formed AGEs.[3]
Q2: What is the typical concentration range for this compound in primary cell culture experiments?
The effective concentration of this compound can vary depending on the primary cell type and the specific experimental goals. Based on published studies, a common starting range to explore is 1 µM to 100 µM.[1] For some applications, such as treating collagen hydrogels, concentrations as high as 1 mM have been used.[4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell culture.
Q3: How should I prepare and store this compound for cell culture use?
This compound is soluble in water and DMSO.[5][6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile solvent such as DMSO or sterile water. This stock solution can then be further diluted in your complete cell culture medium to the desired final concentration. Store the stock solution at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: How long should I incubate my primary cells with this compound?
Incubation times will depend on the experimental endpoint. Pre-treatment for a few hours (e.g., 3 hours) before inducing stress with AGEs has been shown to be effective.[1] For longer-term studies, treatment can extend from 24 to 72 hours or even longer, with appropriate media changes to replenish the compound and nutrients.[7] The optimal incubation time should be determined empirically for your specific experimental setup.
Troubleshooting Guides
General Primary Cell Culture Issues
Primary cells are more sensitive than immortalized cell lines and require careful handling.[8] Here are some common issues and solutions:
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Cell Viability After Thawing | - Slow freezing process- Rapid thawing- Centrifugation of fragile cells- Osmotic shock | - Ensure a slow freezing rate of -1°C per minute.[2][9]- Thaw cells rapidly in a 37°C water bath.[2]- For sensitive cells like neurons, avoid centrifugation after thawing.[10]- Add pre-warmed medium to the thawed cells drop-wise to avoid osmotic shock.[10] |
| Poor Cell Attachment | - Incorrect seeding density- Lack of appropriate coating on culture vessels- Over-trypsinization | - Determine the optimal seeding density for your primary cell type.[10]- Use culture vessels coated with an appropriate extracellular matrix (e.g., collagen, fibronectin) if required for your cell type.- Use the lowest effective concentration of trypsin for the shortest possible time.[8] |
| Contamination (Bacterial, Fungal, Mycoplasma) | - Non-aseptic technique- Contaminated reagents or media- Contaminated incubator | - Strictly adhere to aseptic techniques.- Use certified, sterile reagents and media from reputable suppliers.- Regularly clean and decontaminate the cell culture hood and incubator.[11] |
| Slow Cell Growth | - Sub-optimal culture medium- Incorrect CO2 levels or pH- Low seeding density | - Use a medium specifically formulated for your primary cell type.[8]- Ensure the incubator's CO2 level is calibrated to match the bicarbonate concentration in your medium to maintain optimal pH.- Increase the initial seeding density. |
Optimizing this compound Concentration
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Cell Toxicity/Death | - this compound concentration is too high. | - Perform a dose-response experiment starting with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration).[9]- Use a viability assay such as MTT or Trypan Blue exclusion to assess cytotoxicity at different concentrations. |
| No Observable Effect | - this compound concentration is too low.- Insufficient incubation time.- The chosen endpoint is not sensitive to this compound's mechanism of action. | - Increase the concentration of this compound based on your initial dose-response data.- Increase the incubation time (e.g., from 24 to 48 or 72 hours).- Ensure your experimental endpoint is related to the AGE/RAGE pathway or downstream effects like oxidative stress or cell proliferation. |
| Inconsistent Results Between Experiments | - Variability in primary cell lots.- Inconsistent preparation of this compound stock solution.- Instability of this compound in media over time. | - Use cells from the same lot or passage number for a set of experiments.- Prepare a large batch of this compound stock solution, aliquot, and store at -80°C to ensure consistency.- Consider replenishing the media with fresh this compound for long-term experiments (e.g., every 48 hours). |
| Potential Assay Interference | - this compound, as a thiazolium salt, may directly reduce MTT, leading to a false-positive signal for cell viability.- Phenol red in the culture medium can have estrogenic effects and interfere with colorimetric and fluorescent assays.[12] | - Include a "no-cell" control with media and this compound to check for direct reduction of MTT. If interference is observed, consider using an alternative viability assay like the Sulforhodamine B (SRB) assay.- For sensitive assays, consider using phenol red-free media to avoid potential interference. |
Data Presentation
Reported In Vitro Concentrations of this compound
| Cell Type | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Rat Aortic Vascular Smooth Muscle Cells (RASMCs) | 1 µM - 100 µM | 24 hours (pre-treatment) | Dose-dependent inhibition of AGE-induced cell proliferation.[1] | Kim et al., 2010 |
| Rat Aortic Vascular Smooth Muscle Cells (RASMCs) | 1 µM and 10 µM | 3 hours (pre-treatment) | Inhibition of AGE-induced ROS formation, ERK phosphorylation, and COX-2 expression.[1] | Kim et al., 2010 |
| Human Breast Cancer Cells (MDA-MB-231) in collagen gel | 1 mM | Overnight | Reduced cell migration and decreased collagen stiffness.[4][7] | Manivannan et al., 2022 |
| Endothelial Cells on decellularized matrices | 20 µg/mL | Not specified | Increased endothelial cell proliferation.[6] | Taiclone |
| Cardiomyocytes | 10 mg/L | 48 hours | Protective effects against oxidative stress. | Ceylan-Isik et al., 2009 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Study)
This protocol outlines a method to determine the optimal working concentration of this compound for your primary cell culture using a cytotoxicity assay (e.g., MTT).
Materials:
-
Primary cells of interest
-
Complete cell culture medium (consider phenol red-free medium)
-
This compound
-
Sterile DMSO or water for stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase during the experiment.[10]
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a 100 mM stock solution of this compound in sterile DMSO or water.
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and controls to the respective wells (perform in triplicate).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of this compound in Mitigating AGE-Induced Cellular Effects
Caption: AGE-RAGE signaling pathway and points of intervention by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Logic for Low Cell Viability
Caption: Troubleshooting logic for addressing low cell viability in experiments.
References
- 1. This compound, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Automation, live-cell imaging, and endpoint cell viability for 96-well plate drug screens [protocols.io]
- 4. spectraresearch.com [spectraresearch.com]
- 5. This compound - tcsc0024653 - Taiclone [taiclone.com]
- 6. Short Duration this compound Therapy Prediabetes Does Not Inhibit Progression to Autoimmune Diabetes in an Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kosheeka.com [kosheeka.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synentec.com [synentec.com]
- 12. Navigating challenges: optimising methods for primary cell culture isolation - PMC [pmc.ncbi.nlm.nih.gov]
Alagebrium Chloride Aqueous Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Alagebrium Chloride in aqueous solutions. It includes a troubleshooting guide for common experimental issues, frequently asked questions, and detailed protocols for stability assessment.
Troubleshooting Guide
Users may encounter several issues during the preparation and storage of this compound aqueous solutions. This guide provides potential causes and recommended solutions to address these challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or Cloudiness in Solution | - Incomplete dissolution- Solution saturation exceeded- Temperature fluctuations | - Apply ultrasonic treatment to aid dissolution.[1]- Gentle heating may also help dissolve the compound.[2]- Ensure the concentration does not exceed the solubility limit in water (50 mg/mL).[1]- Store solutions at a constant, recommended temperature. |
| Loss of Potency or Inconsistent Results | - Degradation due to improper storage- Multiple freeze-thaw cycles- Extended storage at room temperature | - Prepare solutions fresh and use them promptly.[2]- For stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2]- Store aqueous solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 2 years) storage. |
| Discoloration of Solution | - Potential degradation of the compound- Exposure to light (photodegradation)- Contamination | - Visually inspect solutions before use and discard if discoloration is observed.- Protect solutions from light by using amber vials or wrapping containers in foil.- Use sterile water and aseptic techniques for solution preparation to prevent microbial contamination. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound aqueous solutions?
For optimal stability, it is recommended to store aqueous stock solutions of this compound at -20°C for up to one month. For longer-term storage, temperatures of -80°C can maintain stability for up to two years. It is highly advisable to prepare fresh solutions for experiments and use them promptly.[2] To prevent degradation from repeated temperature changes, stock solutions should be aliquoted into smaller, single-use vials.[2]
2. My this compound is not fully dissolving in water. What should I do?
This compound has a solubility of up to 50 mg/mL in water, but may require assistance to fully dissolve.[1] Using an ultrasonic bath is an effective method to aid dissolution.[1] Gentle heating can also be applied, but care should be taken to avoid excessive heat which could accelerate degradation.
3. Can I store my this compound solution at 4°C?
While some supplier information suggests storing the solid compound at 4°C for up to two years, data on the stability of aqueous solutions at this temperature is limited. For aqueous solutions, freezing (-20°C or -80°C) is the recommended storage condition to minimize degradation.
4. How do factors like pH and light affect the stability of this compound in solution?
5. What are the potential degradation pathways for this compound in an aqueous solution?
The exact degradation pathways of this compound in aqueous solution have not been extensively published. However, based on its chemical structure, potential degradation could involve hydrolysis of the thiazolium ring or modifications to the phenacyl side chain, particularly under harsh conditions such as extreme pH, high temperatures, or exposure to UV light.
Quantitative Stability Data
The following table summarizes the available stability data for this compound under different storage conditions. Quantitative kinetic data for degradation in aqueous solution at various temperatures and pH values is not extensively available in the public domain.
| Form | Storage Condition | Stability Period |
| Lyophilized Powder | -20°C, desiccated | Up to 36 months |
| Aqueous Stock Solution | -20°C, sealed | Up to 1 year[2] |
| Aqueous Stock Solution | -80°C, sealed | Up to 2 years[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution. If necessary, neutralize the acidic and basic samples. Analyze the samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of this compound remaining and to profile any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to quantify this compound and separate its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
A gradient elution is recommended to separate the parent compound from potential degradation products.
-
Mobile Phase A: 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Start with a gradient of 5% B to 95% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor the eluent at a wavelength where this compound has maximum absorbance (this should be determined by UV-Vis spectroscopy).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the degradation products are well-resolved from the parent peak.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
References
Identifying and mitigating off-target effects of Alagebrium Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the potential off-target effects of Alagebrium Chloride (ALT-711).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily known as an Advanced Glycation End-product (AGE) cross-link breaker.[1][2] Its thiazolium core is designed to chemically cleave the α-dicarbonyl carbon-carbon bonds within established AGEs, which are protein cross-links that accumulate with aging and in diseases like diabetes.[3] This action is intended to reverse the stiffening of tissues, particularly blood vessel walls, thereby improving cardiovascular function.[1][2]
Q2: What are the known downstream signaling pathways affected by Alagebrium's primary action?
A2: By breaking AGE cross-links, Alagebrium can indirectly modulate several signaling pathways. Its action can reduce the expression and activation of the Receptor for Advanced Glycation End-products (RAGE).[4] This, in turn, can lead to decreased production of Reactive Oxygen Species (ROS) and reduced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling cascade.[4] These effects contribute to its anti-proliferative and anti-inflammatory properties.[4]
Q3: Are there any known direct off-target effects of Alagebrium?
A3: While extensively studied as an AGE-breaker, specific protein off-targets of Alagebrium are not well-documented in publicly available literature. Most observed effects, such as inhibition of ERK signaling and reduction of ROS, are considered secondary to its primary mechanism of breaking AGEs and reducing RAGE activation.[4] However, some studies suggest it may have other effects, such as acting as an inhibitor of methylglyoxal (a precursor to AGEs), which could represent a distinct mechanism.[3] Any unexpected cellular response should be investigated for potential direct off-target interactions.
Q4: What common adverse events have been observed in clinical trials that might suggest off-target activity?
A4: In human clinical trials, Alagebrium has been generally well-tolerated.[2] The most frequently reported side effects were gastrointestinal symptoms.[5][6] In a long-term toxicity study on rats, liver alterations were observed, which led to a temporary pause in new patient enrollment in clinical trials for further preclinical evaluation.[5][7] While these effects do not confirm specific off-targets, they guide researchers to pay special attention to gastrointestinal and hepatic cell models during preclinical safety assessments.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro or in vivo experiments with this compound.
Issue 1: Unexpected Cell Toxicity or Reduced Viability at Standard Concentrations
-
Possible Cause: The observed toxicity could be a cell-type-specific off-target effect, unrelated to AGE-breaking. Different cell lines have unique protein expression profiles, which could include proteins sensitive to Alagebrium.
-
Troubleshooting Steps:
-
Confirm Drug Integrity: Ensure the compound has not degraded. Use a fresh stock and verify its concentration.
-
Perform a Dose-Response Curve: Conduct a comprehensive cytotoxicity assay (e.g., MTT, LDH) with a wide range of Alagebrium concentrations to determine the precise IC50 in your specific cell model.
-
Use a Negative Control: If your experiment involves high glucose or AGEs, include a control group treated with Alagebrium under normal conditions to isolate its direct effects on the cells.
-
Initiate Off-Target Screening: If toxicity persists at concentrations expected to be non-toxic, consider a broad off-target screening approach, such as a kinase panel screen or a cellular thermal shift assay (CETSA), to identify potential unintended binding partners.
-
Issue 2: Experimental Results are Inconsistent or Not Reproducible
-
Possible Cause: Alagebrium's solubility and stability can impact its effective concentration. The compound's preparation and storage are critical.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: this compound is soluble in water and DMSO.[8] Prepare fresh stock solutions and working dilutions for each experiment. For in vivo studies, ensure the chosen vehicle is appropriate and consistent.[9] If precipitation is observed, sonication or gentle heating can be used.[9]
-
Control for pH: Ensure the final pH of your cell culture media or buffer is not significantly altered by the addition of the Alagebrium solution.
-
Check Experimental Timing: The effects of Alagebrium as an AGE-breaker can be time-dependent. Ensure that pre-incubation times and treatment durations are kept consistent across all experiments. For example, some protocols pretreat cells with Alagebrium for 24 hours before adding AGEs.[4]
-
Issue 3: Observed Effect Does Not Correlate with AGE Levels
-
Possible Cause: Alagebrium may be acting through an off-target mechanism independent of AGE cross-link breaking in your experimental system.
-
Troubleshooting Steps:
-
Measure Target Engagement: Confirm that Alagebrium is engaging its intended target by measuring the reduction in AGE levels (e.g., via ELISA or fluorescence).
-
Use a Structural Analog: If available, use a structurally similar analog of Alagebrium that is known to be inactive as an AGE-breaker. If this analog reproduces the effect, it strongly suggests an off-target mechanism.
-
Employ Chemical Proteomics: Use techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) to pull down binding partners of Alagebrium from cell lysates, providing an unbiased view of on- and off-targets.[10]
-
Quantitative Data Summary
Table 1: In Vitro and In Vivo Concentrations of this compound Used in Preclinical Studies
| Experimental Model | Species | Concentration / Dosage | Observed Effect | Reference |
| Rat Aortic Vascular Smooth Muscle Cells (RASMCs) | Rat | 1 - 100 µM | Dose-dependent inhibition of AGE-induced proliferation, ROS formation, and ERK phosphorylation. | [4] |
| Human Breast Cancer Cells (MDA-MB-231) | Human | 1 mM | Inhibited glycation-induced increases in cell migration, spreading, and contractility. | [11][12] |
| Rat Cardiomyocytes | Rat | 10 mg/L (~42 µM) | Protected against AGE-induced oxidative stress. | [11] |
| Streptozotocin-Induced Diabetic Rats | Rat | 10 mg/kg/day | Inhibited neointimal hyperplasia after balloon injury. | [4][12] |
| Diabetic Mice | Mouse | 1 mg/kg/day (oral gavage) | Attenuated diabetic nephropathy (albuminuria, glomerulosclerosis) and reduced oxidative stress. | [11] |
Table 2: Dosing and Key Outcomes from Human Clinical Trials
| Clinical Trial / Study Phase | Patient Population | Dosage | Key Outcomes | Reference |
| Phase II | Elderly patients with vascular stiffening | 210 mg/day for 8 weeks | Decreased pulse pressure and increased vascular compliance. | [2] |
| Phase II (DIAMOND Trial) | Patients with diastolic heart failure | 420 mg/day (210 mg BID) for 16 weeks | Improved left ventricular diastolic filling and quality of life scores. | [2][7] |
| Phase IIb (SPECTRA Trial) | Patients with systolic hypertension | 10, 50, or 150 mg/day for 12 weeks | Designed to evaluate the lowering of systolic blood pressure. | [13] |
| Tolerability Study | Healthy older individuals | 200 mg/day for 1 year | Generally well-tolerated; some gastrointestinal symptoms reported. No significant effect on LV stiffness. | [5][6] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Off-Target Identification
CETSA is a biophysical method used to assess the engagement of a compound with its protein targets in a cellular environment. Compound binding typically stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Culture and Treatment:
-
Culture the cells of interest to ~80% confluency.
-
Treat one set of cells with the desired concentration of this compound (e.g., 10x the IC50 for the observed phenotype) and another set with a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
-
Harvesting and Lysate Preparation:
-
Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells (e.g., via freeze-thaw cycles or sonication) and clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Heat Challenge:
-
Aliquot the clarified lysate from both treated and vehicle groups into separate PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the heated tubes at high speed (20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the protein levels in the supernatant by SDS-PAGE followed by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
-
Data Interpretation:
-
A protein that is a target of Alagebrium will show increased abundance in the soluble fraction at higher temperatures in the Alagebrium-treated samples compared to the vehicle control. This indicates thermal stabilization upon binding.
-
Protocol 2: Kinase Profiling Assay (In Vitro)
This protocol outlines a general approach to screen Alagebrium against a panel of kinases to identify potential off-target inhibitory activity.
Methodology:
-
Assay Preparation:
-
Utilize a commercial kinase profiling service or an in-house platform. These assays typically use purified recombinant kinases.
-
Prepare this compound at a high concentration (e.g., 10 µM or 100 µM) for initial screening.
-
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, its specific substrate (peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence/luminescence detection system).
-
Add Alagebrium or a vehicle control to the respective wells.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
-
Detection of Activity:
-
Stop the reaction.
-
Measure kinase activity. The method depends on the assay format:
-
Radiometric: Capture the phosphorylated substrate on a filter membrane and quantify radioactivity using a scintillation counter.
-
Fluorescence/Luminescence: Measure the change in signal, which is often coupled to the amount of ADP produced (e.g., Kinase-Glo® assay).
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of Alagebrium relative to the vehicle control.
-
A significant reduction in activity (e.g., >50% inhibition) identifies a potential "hit."
-
-
Follow-up:
-
For any identified hits, perform a dose-response assay with serial dilutions of Alagebrium to determine the IC50 value, which quantifies its potency against that specific off-target kinase.
-
Visualizations
Caption: Alagebrium's primary and potential off-target signaling pathways.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Alagebrium - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. eajm.org [eajm.org]
- 4. This compound, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular Effects of 1 Year of Alagebrium and Endurance Exercise Training in Healthy Older Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 8. taiclone.com [taiclone.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. glpbio.com [glpbio.com]
- 12. glpbio.com [glpbio.com]
- 13. | BioWorld [bioworld.com]
Methods to improve the bioavailability of Alagebrium Chloride in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alagebrium Chloride (ALT-711). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is reported to have good aqueous solubility. It is soluble in water at 50 mg/mL and in DMSO at concentrations of 25 mg/mL or higher. This high water solubility is a favorable characteristic for oral absorption, as dissolution is less likely to be a rate-limiting step.
Q2: Has the oral bioavailability of this compound been reported?
While this compound has been administered orally in human clinical trials at doses of 210 mg and 420 mg, specific oral bioavailability percentages have not been widely published in the available scientific literature.[1][2] Animal studies have often utilized administration by mixing with chow or oral gavage, but detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and absolute bioavailability are not consistently reported.[3][4]
Q3: What are the potential barriers to the oral absorption of this compound?
Q4: Are there any known drug-drug interactions with this compound?
Human clinical trials have not reported any harmful interactions of this compound with other drugs.[1] This may suggest that it is not a potent inhibitor or inducer of major drug-metabolizing enzymes. However, comprehensive drug interaction studies may not be publicly available, and researchers should exercise caution when co-administering other compounds.
Q5: What are the reported side effects of oral this compound administration?
In human studies, this compound has been generally well-tolerated. Some reports have noted gastrointestinal symptoms in a small number of individuals.[5] Researchers should monitor for any signs of gastrointestinal distress in animal models.
Troubleshooting Guide: Improving this compound Bioavailability In Vivo
This guide provides potential strategies and experimental considerations to enhance the systemic exposure of this compound following oral administration.
Issue 1: Low or Variable Plasma Concentrations After Oral Dosing
Potential Cause: Poor intestinal permeability due to the charged nature of the thiazolium salt.
Troubleshooting Strategies:
-
Formulation with Permeation Enhancers:
-
Concept: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of charged or hydrophilic molecules.
-
Examples: Sodium caprate, medium-chain fatty acids, and certain surfactants.
-
Experimental Protocol: Formulate this compound with a permeation enhancer and compare its pharmacokinetic profile to a control formulation in an appropriate animal model. Measure plasma concentrations at various time points to determine Cmax, Tmax, and AUC.
-
-
Lipid-Based Formulations:
-
Concept: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its absorption. These formulations can enhance solubilization in the gastrointestinal tract and facilitate transport across the intestinal epithelium.
-
Experimental Protocol: Develop a SEDDS formulation containing this compound. Characterize the formulation for droplet size and self-emulsification properties. Conduct in vivo pharmacokinetic studies to compare the bioavailability of the SEDDS formulation against a simple aqueous solution.
-
-
Prodrug Approach:
-
Concept: Temporarily masking the charged thiazolium group with a lipophilic moiety can create a more membrane-permeable prodrug. This prodrug would be absorbed and then converted to the active Alagebrium in vivo.
-
Experimental Protocol: Synthesize a lipophilic prodrug of Alagebrium. Confirm its conversion back to the parent drug in plasma or liver microsomes. Evaluate the oral bioavailability of the prodrug in comparison to this compound.
-
Issue 2: Rapid Elimination and Short Half-Life
Potential Cause: Rapid metabolism or renal clearance.
Troubleshooting Strategies:
-
Nanoparticle Encapsulation:
-
Concept: Encapsulating this compound in polymeric nanoparticles can protect it from premature metabolism and provide a sustained release profile, potentially increasing its half-life.
-
Experimental Protocol: Prepare and characterize this compound-loaded nanoparticles (e.g., PLGA nanoparticles). Administer the nanoparticles orally to an animal model and conduct a pharmacokinetic study with an extended sampling time to accurately determine the terminal half-life.
-
-
Co-administration with Metabolic Inhibitors (for research purposes):
-
Concept: To understand the metabolic pathways involved, co-administration with known inhibitors of cytochrome P450 enzymes or other metabolic enzymes can provide insights into the clearance mechanisms. This is a research tool and not a therapeutic strategy.
-
Experimental Protocol: In an in vitro setting using liver microsomes, assess the metabolism of this compound in the presence and absence of specific enzyme inhibitors. If a particular pathway is identified, in vivo studies in animal models can be designed to confirm these findings.
-
Quantitative Data Summary
As specific oral bioavailability data for this compound is limited, the following table provides a general overview of its solubility and doses used in published studies. Researchers are encouraged to generate their own pharmacokinetic data for their specific formulations and animal models.
| Parameter | Value | Species/System | Administration Route | Reference |
| Solubility | ||||
| Water | 50 mg/mL | In vitro | - | [3] |
| DMSO | ≥ 25 mg/mL | In vitro | - | [3] |
| Dosing | ||||
| Oral | 210 mg/day | Human | Oral | [1] |
| Oral | 420 mg/day | Human | Oral | [1] |
| Mixed in Chow | 10 mg/kg | Rat | Oral | [3] |
| Oral Gavage | 10 mg/kg/day | Rat | Oral | N/A |
| Subcutaneous | 1 mg/kg/day | Mouse | Subcutaneous | N/A |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
The Caco-2 cell line is a widely used in vitro model to predict human intestinal permeability.
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Apical to Basolateral (A-B) Transport: Add this compound solution to the apical (donor) side and collect samples from the basolateral (receiver) side at various time points.
-
Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral (donor) side and collect samples from the apical (receiver) side.
-
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Calculate the Papp value to classify the permeability of this compound. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Caption: Experimental workflow for comparing the bioavailability of different this compound formulations.
References
- 1. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Refining Alagebrium Chloride treatment protocols for reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving Alagebrium Chloride (ALT-711).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an Advanced Glycation End-product (AGE) cross-link breaker.[1][2][3] It works by chemically cleaving the covalent, α-dicarbonyl-based cross-links that form between proteins due to non-enzymatic glycation.[1] This action helps to reverse the stiffening of tissues and restore protein function. While its primary role is breaking pre-formed AGEs, some studies suggest it may also have inhibitory effects on the formation of new AGEs and can act as a methylglyoxal inhibitor.[1]
Q2: What is the recommended concentration range for in vitro studies?
A2: The effective concentration of this compound in vitro can vary depending on the cell type and experimental conditions. However, a common concentration range used in published studies is 1-100 µM.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
Q3: What is a typical dosage for in vivo animal studies?
A3: In vivo dosages of this compound can vary between animal models. A frequently cited dosage for rats is 10 mg/kg per day, administered orally or mixed with chow.[4][6]
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]
Q5: What solvents can be used to dissolve this compound?
A5: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[7] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. If precipitation occurs upon dilution, warming the solutions and/or sonication may help.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no observable effect of Alagebrium treatment. | 1. Suboptimal Concentration: The concentration of Alagebrium may be too low for the specific cell type or experimental conditions. 2. Degradation of Alagebrium: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. 3. Variability in AGEs: The specific types of AGE cross-links in your experimental model may not be the primary targets of Alagebrium (e.g., glucosepane).[8] 4. Insufficient Treatment Duration: The incubation time may not be long enough to observe a significant effect. | 1. Perform a dose-response study to determine the optimal concentration (e.g., 1 µM to 100 µM). 2. Prepare fresh stock solutions and aliquot them for single use. Ensure proper storage at -20°C or -80°C.[7] 3. Characterize the predominant AGEs in your model if possible. Consider that Alagebrium is most effective against α-dicarbonyl cross-links. 4. Extend the treatment duration. Some in vitro studies pretreat with Alagebrium for several hours before adding the AGE stimulus.[4] |
| High cell death or cytotoxicity observed after treatment. | 1. Concentration is too high: Alagebrium, like many compounds, can be toxic at high concentrations. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve Alagebrium can be toxic to cells. 3. Interaction with Media Components: Alagebrium may interact with components in the cell culture media, leading to cytotoxic byproducts. | 1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of Alagebrium for your specific cell line. Use a lower, non-toxic concentration. 2. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1% for DMSO). Run a vehicle control (media with solvent only) to assess solvent toxicity. 3. Use a serum-free or defined medium if possible to reduce potential interactions. |
| Inconsistent or variable results between experiments. | 1. Inconsistent Alagebrium Activity: This could be due to issues with stock solution stability as mentioned above. 2. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect the response to treatment. 3. Inconsistent AGE Preparation: If using externally prepared AGEs, their composition and concentration can vary between batches. | 1. Always use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution. 2. Standardize your cell culture procedures. Use cells within a consistent passage number range and treat them at a consistent confluency. 3. If preparing your own AGEs, follow a standardized protocol. If purchasing, obtain batch-specific quality control data from the supplier. |
Data Presentation
Table 1: Summary of Quantitative Effects of this compound
| Parameter | Experimental Model | Treatment Details | Observed Effect | Reference |
| Advanced Glycation End-products (AGEs) | Aging Rat Hearts | 10 mg/kg/day for 16 weeks | ~30% decrease in AGEs accumulation | [9] |
| MAPK Signaling (ERK phosphorylation) | Rat Aortic Smooth Muscle Cells | 1 µM Alagebrium + 50 µg/mL AGEs | 35% inhibition | [4] |
| 10 µM Alagebrium + 50 µg/mL AGEs | 42% inhibition | [4] | ||
| COX-2 mRNA Expression | Rat Aortic Smooth Muscle Cells | 10 µM Alagebrium + 50 µg/mL AGEs | Up to 50% inhibition | [4] |
| Cell Proliferation (AGE-stimulated) | Rat Aortic Smooth Muscle Cells | 1-100 µM Alagebrium + 50 µg/mL AGEs | Dose-dependent inhibition (marked increase of ~30% with AGEs alone was inhibited) | [4] |
| Left Ventricular Mass | Elderly Patients with Diastolic Heart Failure | 420 mg/day for 16 weeks | Decrease from 124 ± 35 g to 119 ± 34 g | [10] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Rat Aortic Smooth Muscle Cells (RASMCs)
This protocol is adapted from a study investigating the inhibitory effect of Alagebrium on neointimal proliferation.[4]
-
Cell Seeding:
-
Plate RASMCs in 96-well plates at a density of 1 x 104 cells per well.
-
Culture in appropriate media (e.g., DMEM with 10% FBS) and allow cells to adhere and reach the desired confluency.
-
-
Alagebrium Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in cell culture media to the desired final concentrations (e.g., 1, 10, 50, 100 µM).
-
-
Treatment:
-
Pre-treat the cells with the Alagebrium-containing media for 3 to 24 hours prior to adding the AGE stimulus.
-
Introduce the AGE stimulus (e.g., 50 µg/mL AGE-BSA) to the wells.
-
Incubate for the desired experimental duration (e.g., 3 to 24 hours).
-
-
Endpoint Analysis:
-
Perform the desired assays, such as a cell proliferation assay (e.g., MTT), measurement of intracellular reactive oxygen species (ROS), or analysis of gene/protein expression.
-
Protocol 2: Preparation of this compound for In Vivo Studies
This protocol is based on a study in a diabetic rat model.[4][6]
-
Dosage Calculation:
-
Determine the required daily dosage (e.g., 10 mg/kg of body weight).
-
-
Preparation for Oral Administration:
-
For administration via oral gavage, dissolve the calculated amount of this compound in a suitable vehicle such as sterile water or saline.
-
Alternatively, for administration in chow, mix the this compound with pulverized standard chow to achieve the desired final concentration (e.g., 0.015% w/w). Ensure thorough and even mixing.
-
-
Administration:
-
Administer the prepared solution via oral gavage daily.
-
If mixed with chow, provide the medicated chow to the animals ad libitum.
-
-
Monitoring:
-
Monitor the animals for any adverse effects and for the desired physiological changes throughout the study period.
-
Mandatory Visualizations
Caption: Signaling pathway of AGEs and the points of intervention by this compound.
Caption: A typical experimental workflow for in vitro studies with this compound.
Caption: A logical troubleshooting workflow for experiments showing low efficacy of Alagebrium.
References
- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced glycation end-product cross-link breakers. A novel approach to cardiovascular pathologies related to the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of breakers of advanced glycation end product-protein crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Efficacy of Alagebrium Chloride: An In Vitro Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Alagebrium Chloride (ALT-711), a well-characterized breaker of Advanced Glycation End-product (AGE) cross-links, with other alternative compounds. The information presented is intended to assist researchers in evaluating its potential applications and designing further studies.
Introduction to this compound and Advanced Glycation End-products (AGEs)
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications, primarily through the cross-linking of proteins, which leads to tissue stiffness and dysfunction, and by interacting with the Receptor for AGEs (RAGE), which triggers intracellular signaling cascades leading to oxidative stress and inflammation.
This compound is a thiazolium-based compound designed to break pre-formed AGE cross-links, thereby reversing some of the detrimental effects of glycation. This guide focuses on the in vitro evidence supporting its efficacy.
Data Presentation
The following tables summarize the quantitative and qualitative in vitro data for this compound and its comparators.
Table 1: Summary of In Vitro Efficacy of this compound
| Model System | Key Experiment | Observed Effect | Quantitative Data |
| Rat Aortic Vascular Smooth Muscle Cells (RASMCs) | Cell Proliferation Assay (AGE-stimulated) | Dose-dependent inhibition of RASMC proliferation. | Significant inhibition at 1-100 µM. |
| Rat Aortic Vascular Smooth Muscle Cells (RASMCs) | Reactive Oxygen Species (ROS) Assay | Dose-dependent inhibition of AGE-mediated ROS formation. | Significant reduction with Alagebrium treatment. |
| Rat Aortic Vascular Smooth Muscle Cells (RASMCs) | Western Blot / RT-PCR | Inhibition of AGE-induced ERK phosphorylation and COX-2 mRNA expression. | Significant inhibition at 1 and 10 µM. |
| In vitro AGE Formation Assay (BSA-glucose) | Fluorescence Spectroscopy | Inhibition of AGE formation. | Data not available in the searched literature. |
| In vitro AGE-Breaking Assay | Various | Cleavage of pre-formed AGE cross-links. | Data not available in the searched literature. |
Table 2: Comparative In Vitro Efficacy of this compound and Alternatives
| Compound | Mechanism of Action | In Vitro Assay | IC50 Value / Efficacy |
| This compound (ALT-711) | AGE Cross-link Breaker | BSA-glucose Assay | Not explicitly found in the searched literature. |
| Methylglyoxal Assay | Not explicitly found in the searched literature. | ||
| RASMC Proliferation | Dose-dependent inhibition (1-100 µM). | ||
| Aminoguanidine | AGE Formation Inhibitor | BSA-glucose Assay | ~1 mM |
| Methylglyoxal Assay | IC50 ~0.195 mg/mL | ||
| TRC4186 | AGE Cross-link Breaker | General in vitro AGE-breaking assays | Confirmed AGE-breaking activity, but specific IC50 values were not found in the searched literature. |
| 2C8 | AGE Cross-link Breaker | General in vitro AGE-breaking assays | Reported to have increased AGE-breaking capability compared to Alagebrium, but quantitative data was not provided in the searched literature. |
Note: A significant gap in the publicly available literature is the lack of directly comparable IC50 values for Alagebrium, TRC4186, and 2C8 in standardized in vitro AGE inhibition or breaking assays. The provided data for Aminoguanidine serves as a benchmark for an established AGE inhibitor.
Experimental Protocols
In Vitro Anti-Glycation Assay (BSA-Glucose Model)
This protocol is a standard method to assess the ability of a compound to inhibit the formation of AGEs in vitro.
1. Reagents and Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (NaN3)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Aminoguanidine)
-
96-well black microplates
-
Fluorescence microplate reader
2. Procedure:
-
Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS.
-
Prepare a stock solution of D-Glucose (e.g., 500 mM) in PBS.
-
Prepare various concentrations of the test compound and the positive control in PBS.
-
In a 96-well plate, mix the BSA solution, glucose solution, and the test compound/control to the desired final concentrations. A typical reaction mixture might contain 5 mg/mL BSA, 250 mM glucose, and the test compound at various concentrations.
-
Include a control group with BSA and glucose but without any inhibitor, and a blank group with BSA only.
-
Add sodium azide to a final concentration of 0.02% to prevent microbial growth.
-
Seal the plate and incubate at 37°C for 7 days in the dark.
-
After incubation, measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample - Fluorescence of sample blank) / (Fluorescence of control - Fluorescence of control blank)] * 100
-
The IC50 value (the concentration of the compound that inhibits 50% of AGE formation) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: AGE signaling pathway and points of therapeutic intervention.
Caption: Workflow for in vitro anti-glycation efficacy testing.
Alagebrium Chloride: A Comparative Analysis of an Advanced Glycation End-product (AGE) Breaker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alagebrium Chloride (ALT-711), a prominent compound in the field of anti-aging and diabetic complication research, with other alternatives aimed at mitigating the detrimental effects of Advanced Glycation End-products (AGEs). The information presented is supported by experimental data to aid in research and development decisions.
Introduction to this compound and the Challenge of AGEs
Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of sugars with proteins or lipids. Their accumulation is a natural part of aging but is accelerated in conditions like diabetes mellitus. AGEs contribute to the pathophysiology of numerous age-related diseases and diabetic complications by forming cross-links between proteins, which leads to tissue stiffening, and by interacting with the Receptor for Advanced Glycation End-products (RAGE), triggering inflammatory and oxidative stress pathways.
This compound, chemically known as 3-phenacyl-4,5-dimethylthiazolium chloride, was one of the first and most studied therapeutic agents developed to break pre-existing AGE cross-links.[1] Its primary mechanism of action involves the cleavage of α-dicarbonyl-based cross-links, thereby aiming to restore the flexibility and function of tissues.[2] While showing promise in preclinical and early clinical studies, its development was ultimately halted.[2] This guide revisits the experimental evidence for Alagebrium and compares it with other AGE-targeting strategies.
Comparative Performance of this compound
To provide a clear overview, the following tables summarize the available quantitative data comparing this compound with other AGE breakers, specifically Aminoguanidine (an AGE formation inhibitor) and 2C8 (a novel AGE breaker).
Table 1: In Vitro Efficacy of this compound vs. 2C8
| Compound | Assay | Model | Key Finding |
| Alagebrium (ALT-711) | AGE-breaking capability | In vitro | Standard for AGE breakers |
| 2C8 | AGE-breaking capability | In vitro | Demonstrated increased AGE-breaking capability compared to ALT-711 |
Note: This data is based on a study in the context of the ovarian cancer microenvironment. The exact quantitative difference in AGE-breaking efficacy was not specified in the initial abstract.[3]
Table 2: Preclinical Comparison of Alagebrium vs. Aminoguanidine in a Peritoneal Dialysis Rat Model
| Treatment Group | Peritoneal AGE Accumulation (Immunostaining Grade) | D/D0 Glucose (Peritoneal Transport) | D/P Urea (Peritoneal Transport) |
| Control | 2.14 ± 0.32 | 0.40 ± 0.07 | 0.89 ± 0.08 |
| Aminoguanidine | 2.09 ± 0.45 | 0.44 ± 0.07 | 0.87 ± 0.10 |
| Alagebrium | 1.07 ± 0.18 | 0.51 ± 0.03 | 0.78 ± 0.05* |
*p<0.05 compared to control and aminoguanidine groups. A higher D/D0 for glucose and a lower D/P for urea indicate improved peritoneal membrane function.
This study highlights Alagebrium's ability to not only inhibit new AGE formation but also to break existing cross-links, leading to functional improvements, a key differentiator from AGE formation inhibitors like aminoguanidine.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental results. Below are protocols for key experiments cited in the evaluation of Alagebrium and other AGE breakers.
In Vitro AGE Formation and Inhibition Assay
This protocol is designed to assess the ability of a compound to inhibit the formation of AGEs in a controlled laboratory setting.
-
Preparation of Solutions:
-
Prepare a solution of Bovine Serum Albumin (BSA) at a concentration of 10 mg/mL in a phosphate buffer solution (PBS, pH 7.4).
-
Prepare a stock solution of a reducing sugar, such as D-ribose or glucose, at a concentration of 1 M in PBS.
-
Prepare stock solutions of the test compounds (e.g., Alagebrium, Aminoguanidine) at various concentrations in a suitable solvent (e.g., DMSO, PBS).
-
-
Incubation:
-
In a series of microcentrifuge tubes, mix the BSA solution, the reducing sugar solution (final concentration, e.g., 100 mM), and the test compound at different final concentrations.
-
Include a positive control (e.g., Aminoguanidine) and a negative control (no test compound).
-
Incubate the mixtures at 37°C for a specified period (e.g., 24-72 hours).
-
-
Measurement of AGE Formation:
-
After incubation, measure the formation of fluorescent AGEs using a fluorescence spectrophotometer. The typical excitation and emission wavelengths are around 370 nm and 440 nm, respectively.
-
The percentage of inhibition can be calculated using the formula: Inhibition (%) = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100.
-
Induction of a Diabetic Rat Model for In Vivo Studies
This protocol describes the induction of diabetes in rats, a common model for studying diabetic complications and the efficacy of AGE breakers.
-
Animal Preparation:
-
Use male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Fast the rats overnight before the induction of diabetes.
-
-
Induction of Diabetes:
-
Prepare a fresh solution of streptozotocin (STZ) in a citrate buffer (0.1 M, pH 4.5).
-
Administer a single intraperitoneal injection of STZ at a dose of 50-65 mg/kg body weight.
-
A control group should be injected with the citrate buffer alone.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours after STZ injection using a glucometer.
-
Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for the study.
-
-
Treatment and Monitoring:
-
Administer the test compound (e.g., Alagebrium) to the diabetic rats via oral gavage or in their drinking water for a specified duration (e.g., 4-12 weeks).
-
Monitor blood glucose levels, body weight, and other relevant physiological parameters throughout the study.
-
At the end of the study, tissues can be collected for analysis of AGE accumulation and other pathological changes.
-
Visualizing Mechanisms and Workflows
To better understand the complex biological processes and experimental designs involved in Alagebrium research, the following diagrams are provided.
Caption: Mechanism of Action: Alagebrium vs. Aminoguanidine.
References
- 1. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 2. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Glycation End Products as a Potential Target for Restructuring the Ovarian Cancer Microenvironment: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alagebrium Chloride and Metformin in the Management of Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alagebrium Chloride (ALT-711) and metformin, two pharmacological agents with distinct mechanisms of action, in the context of their application in preclinical and clinical studies on diabetic complications. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying biological pathways to support research and development in this critical therapeutic area.
Mechanisms of Action
The fundamental difference between this compound and metformin lies in their therapeutic targets. Alagebrium is an Advanced Glycation End-product (AGE) breaker, directly targeting the downstream consequences of hyperglycemia. Metformin, in contrast, is a first-line antihyperglycemic agent that primarily addresses the upstream metabolic dysregulation in diabetes.
This compound: The AGE Cross-link Breaker
Chronic hyperglycemia leads to the non-enzymatic glycation of proteins and lipids, forming Advanced Glycation End-products (AGEs). These AGEs can form cross-links between molecules in the extracellular matrix, contributing to tissue stiffness and dysfunction, particularly in the vascular and renal systems.[1] AGEs also interact with the Receptor for AGE (RAGE), triggering intracellular signaling cascades that promote oxidative stress and inflammation.[2]
Alagebrium's primary mechanism is the chemical cleavage of established α-dicarbonyl-based AGE cross-links.[2] By breaking these cross-links, Alagebrium aims to restore tissue elasticity and normal function.[1][3] Some studies also suggest it may act as an inhibitor of the reactive dicarbonyl compound methylglyoxal (MG), a key precursor in AGE formation, though this mechanism is considered secondary.[2]
Metformin: The AMPK Activator
Metformin's molecular mechanism is complex and not fully elucidated. The predominant theory is that it inhibits Complex I of the mitochondrial respiratory chain.[4] This action decreases cellular ATP levels, leading to an increase in the AMP:ATP ratio. This change allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[4]
Activated AMPK phosphorylates various downstream targets, leading to:
-
Suppression of hepatic gluconeogenesis: A primary effect that lowers blood glucose levels.[4]
-
Increased insulin sensitivity and peripheral glucose uptake: Enhancing glucose utilization in muscle and fat tissues.[4]
-
Modulation of inflammatory and fibrotic pathways: AMPK activation can inhibit pro-inflammatory signaling (e.g., NF-κB) and reduce the expression of fibrotic mediators like TGF-β1.[5][6]
Additionally, metformin is known to have effects on the gut microbiome, which may contribute to its overall metabolic benefits.[7]
Comparative Efficacy in Diabetic Complications: Preclinical Data
Diabetic Nephropathy
| Parameter | Animal Model | Alagebrium Treatment | Outcome | Metformin Treatment | Outcome | Reference |
| Urinary Albumin/Creatinine Ratio (ACR) | db/db mice | 1 mg/kg/day i.p. for 12 weeks | ↓ Significant reduction in ACR vs. untreated diabetic mice. | N/A | N/A | [8][9] |
| Serum Creatinine (SCr) | STZ-induced diabetic rats | N/A | N/A | Intragastric admin. for 13 weeks | ↓ Significant reduction in SCr vs. untreated diabetic rats. | [5] |
| Blood Urea Nitrogen (BUN) | STZ-induced diabetic rats | N/A | N/A | Intragastric admin. for 13 weeks | ↓ Significant reduction in BUN vs. untreated diabetic rats. | [5] |
| Renal AGEs (CML) | db/db mice | 1 mg/kg/day i.p. for 12 weeks | ↓ Significant reduction in kidney N-(carboxymethyl)lysine levels. | N/A | N/A | [8] |
| Renal Fibrosis (TGF-β1) | STZ-induced diabetic rats | N/A | N/A | Intragastric admin. for 13 weeks | ↓ Decreased expression of TGF-β1 in renal tissue. | [5] |
| Renal Oxidative Stress (ROS) | db/db mice | N/A | N/A | N/A | ↓ Reduced ROS generation in tubular cells. | [6] |
Diabetic Cardiomyopathy
| Parameter | Animal Model | Alagebrium Treatment | Outcome | Metformin Treatment | Outcome | Reference |
| Left Ventricular (LV) Remodeling | STZ-induced diabetic rats | N/A | ↓ Reversed LV dimensional increase after 4 weeks of treatment. | N/A | ↓ Protected against cardiomyocyte enlargement. | [10] |
| LV Systolic Function (Radial Strain) | STZ-induced diabetic rats | N/A | ↑ Improved from 15.2% to 38.7% after 4 weeks of treatment. | N/A | N/A | |
| Cardiac Injury Markers (LDH, CK-MB) | HFD/STZ-induced diabetic rats | N/A | N/A | 200 mg/kg/day orally for 28 days | ↓ Significant decrease in serum LDH and CK-MB. | [11] |
| Cardiac Oxidative Stress (MDA) | HFD/STZ-induced diabetic rats | N/A | N/A | 200 mg/kg/day orally for 28 days | ↓ Significant decrease in serum malondialdehyde. | [11] |
| Cardiac Fibrosis | HFD/STZ-induced diabetic rats | N/A | N/A | N/A | ↓ Ameliorated via inhibition of iNOS/mTOR/TIMP-1 signaling. | [10] |
Diabetic Neuropathy & Retinopathy
| Parameter | Complication | Alagebrium Treatment | Outcome | Metformin Treatment | Outcome | Reference |
| Intraepidermal Nerve Fiber Density (IENFD) | Neuropathy | N/A | N/A | 100 mg/kg in STZ/HFD rats for 24 weeks | ↑ Preserved IENFD (11.83 fibers/mm) vs. untreated (8.46 fibers/mm). | [12] |
| Brain AGEs | Neuropathy | 10 mg/kg in STZ-induced rats | ↓ Significantly inhibited accumulation of AGEs in the brain. | N/A | N/A | [13] |
| Development of Proliferative Retinopathy (PDR) | Retinopathy | N/A | N/A | Retrospective human study | ↓ Lower rate of PDR in metformin users (27.3%) vs. non-users (45.5%). | [14] |
| Retinal Pathological Angiogenesis | Retinopathy | N/A | N/A | Oxygen-induced retinopathy mouse model | ↓ Reduced neovascular tufts and vascular overgrowth. | [15] |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section details common experimental methodologies cited in the reviewed literature.
Induction of Diabetes in Rodent Models (STZ Protocol)
The Streptozotocin (STZ)-induced diabetes model is widely used to mimic type 1 diabetes, and when combined with a high-fat diet (HFD), it can model aspects of type 2 diabetes.[11][16]
-
Animal Model: Male Sprague-Dawley or Wistar rats (typically 250-300g) are commonly used.[16][17]
-
Acclimatization: Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.
-
Induction (Type 1 Model): A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ, freshly dissolved in cold citrate buffer (pH 4.5), is administered. A common dose is 60-65 mg/kg.[18]
-
Induction (Type 2 Model): Animals are fed a high-fat diet for several weeks (e.g., 2 weeks) to induce insulin resistance, followed by a lower dose of STZ (e.g., 35 mg/kg, i.p.) to induce partial beta-cell damage.[11]
-
Confirmation of Diabetes: Blood glucose is measured from the tail vein 48-72 hours post-STZ injection. Animals with fasting blood glucose levels consistently above a threshold (e.g., >11.1 mmol/L or >250 mg/dL) are considered diabetic and included in the study.[5][17]
-
Treatment Administration: Alagebrium or metformin is typically administered daily via oral gavage or mixed in the chow, starting after the confirmation of diabetes and continuing for the duration of the study (e.g., 4 to 24 weeks).[5][11][12]
Human Clinical Trial Design: An Overview
-
Alagebrium (BENEFICIAL Trial): This was a Phase II, double-blind, placebo-controlled trial evaluating Alagebrium in patients with chronic heart failure. Patients were randomized to receive 200 mg of Alagebrium twice daily or a placebo for 36 weeks.[19] Key endpoints included exercise capacity, cardiac function (echocardiography), and quality of life scores.[19][20]
-
Metformin (RenoMet Trial): This trial investigates the repurposing of metformin for renoprotection in patients with chronic kidney disease (CKD). It is a randomized, placebo-controlled study where patients with progressive CKD receive a daily dose of metformin for 30 months. The primary objective is to evaluate metformin's effectiveness in slowing CKD progression.[21]
Summary and Conclusion
This compound and metformin represent two distinct strategies for mitigating diabetic complications.
-
This compound acts as a direct antagonist to the downstream pathological consequences of hyperglycemia by breaking AGE cross-links. Preclinical data shows its potential in reversing tissue stiffness and reducing the AGE burden, which is relevant for complications like nephropathy and cardiomyopathy. However, its clinical development was halted, limiting the availability of late-phase trial data.[2]
-
Metformin is a cornerstone of diabetes management that acts primarily by improving systemic glucose control through AMPK activation. Its pleiotropic effects on inflammation, oxidative stress, and fibrosis provide additional mechanisms for its protective role in diabetic complications.[5][6] Extensive clinical data supports its use, and it is actively being investigated for new indications in patients with established kidney disease.[21]
For the research community, while metformin's broad, systemic effects make it a powerful tool for overall diabetes management, Alagebrium's targeted mechanism remains a compelling concept. Future research could explore combination therapies or the development of new, more potent AGE-breakers. The experimental models and endpoints discussed provide a framework for the preclinical evaluation of novel compounds aimed at preventing or reversing the debilitating complications of diabetes.
References
- 1. nbinno.com [nbinno.com]
- 2. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 4. Metformin and retinal diseases in preclinical and clinical studies: Insights and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin ameliorates diabetic nephropathy in a rat model of low-dose streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin attenuates diabetic renal injury via the AMPK-autophagy axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prevention and reversal of diabetic nephropathy in db/db mice treated with alagebrium (ALT-711) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metformin Protects against Diabetic Cardiomyopathy: An Association between Desmin–Sarcomere Injury and the iNOS/mTOR/TIMP-1 Fibrosis Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin ameliorates diabetic cardiomyopathy in adult male albino rats in type 2 diabetes [mjmr.journals.ekb.eg]
- 12. e-dmj.org [e-dmj.org]
- 13. Targeting AGEs Signaling Ameliorates Central Nervous System Diabetic Complications in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Metformin in Diabetic Retinopathy: Mechanisms, Therapeutic Potential, and Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ndineuroscience.com [ndineuroscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Effects of alagebrium, an advanced glycation end-product breaker, in patients with chronic heart failure: study design and baseline characteristics of the BENEFICIAL trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
Unraveling the Evidence: A Comparative Guide to Statistical Validation of Alagebrium Chloride Study Outcomes
For researchers, scientists, and drug development professionals, the rigorous statistical validation of clinical and preclinical study outcomes is paramount. This guide provides a comparative analysis of Alagebrium Chloride, a breaker of advanced glycation end-product (AGE) cross-links, with other AGE inhibitors and related compounds. We delve into the statistical methods employed to validate their efficacy, present quantitative data in a structured format, and provide detailed experimental protocols for key assays.
This compound (ALT-711) has been investigated for its potential to reverse the detrimental effects of AGEs, which are implicated in a range of age-related diseases and diabetic complications.[1][2] AGEs contribute to the stiffening of tissues and vascular complications by forming cross-links between proteins like collagen.[3][4] Alagebrium is designed to break these cross-links, offering a therapeutic approach to restore tissue elasticity and function.[5]
Comparative Analysis of Study Outcomes
To objectively assess the performance of this compound against other therapeutic alternatives, this section summarizes key quantitative outcomes from various studies. The data is presented in structured tables to facilitate a clear comparison.
This compound: Key Clinical Trial Outcomes
| Indication | Primary Outcome | Treatment Group (Alagebrium) | Placebo/Control Group | p-value | Study Reference |
| Diastolic Heart Failure | Change in Left Ventricular Mass | -5 g (decrease) | N/A (Open-label) | 0.036 | Little WC, et al. (2005)[6] |
| Isolated Systolic Hypertension | Change in Pulse Pressure | -5.5 mmHg (decrease) | Smaller, diminishing decrease | 0.024 | Zieman SJ, et al. (2007)[7] |
| Healthy Older Individuals | Change in Left Ventricular Stiffness | Modest Improvement | No Improvement | 0.04 | Fujimoto N, et al. (2013)[8] |
Alternatives to this compound: Comparative Clinical Trial Outcomes
Several other compounds have been investigated for their ability to inhibit AGE formation or mitigate their downstream effects.
Pyridoxamine (Vitamin B6 analog): An inhibitor of AGE formation.
| Indication | Primary Outcome | Treatment Group (Pyridoxamine) | Placebo/Control Group | p-value | Study Reference |
| Diabetic Nephropathy | Change from baseline in serum creatinine | Significantly reduced rise | Rise in serum creatinine | < 0.03 | Williams ME, et al. (2007)[9][10] |
Benfotiamine (Synthetic Vitamin B1 derivative): A compound that can reduce the production of AGE precursors.
| Indication | Primary Outcome | Treatment Group (Benfotiamine 600 mg/day) | Placebo Group | p-value | Study Reference |
| Diabetic Polyneuropathy | Neuropathy Symptom Score (NSS) | Significant improvement | Less improvement | 0.033 | Stracke H, et al. (2008)[11] |
Telmisartan (Angiotensin II Receptor Blocker): While primarily an antihypertensive drug, it also exhibits properties that can counteract the effects of AGEs, such as modulating the Receptor for Advanced Glycation End products (RAGE).
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods used to evaluate these compounds is crucial for interpreting study outcomes.
This compound Signaling Pathway
Alagebrium's primary mechanism is the breaking of established AGE cross-links. However, studies suggest it also influences cellular signaling pathways involved in inflammation and oxidative stress.
Caption: Signaling pathway of this compound.
Experimental Workflow for Evaluating AGE Inhibitors
A typical preclinical workflow to assess the efficacy of an AGE inhibitor involves in vitro and in vivo models.
Caption: A typical experimental workflow for evaluating AGE inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound and its alternatives.
Protocol 1: Induction of a Diabetic Rat Model using Streptozotocin (STZ)
This protocol is widely used to create an animal model of type 1 diabetes to study diabetic complications.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), cold
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Glucometer and test strips
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Fast the rats overnight (8-12 hours) before STZ injection, with free access to water.
-
On the day of induction, weigh each rat and calculate the required dose of STZ. A commonly used dose is 50-65 mg/kg body weight for a single IP injection.[14]
-
Prepare the STZ solution immediately before use by dissolving it in cold citrate buffer. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15 minutes of preparation.
-
Administer the STZ solution via a single intraperitoneal injection.
-
After injection, provide the rats with 5% or 10% sucrose water for the first 24 hours to prevent hypoglycemia due to the massive release of insulin from the damaged pancreatic β-cells.[5]
-
Monitor blood glucose levels 48-72 hours post-injection from tail vein blood using a glucometer. Rats with blood glucose levels consistently above 250 mg/dL (or 13.9 mmol/L) are considered diabetic and can be used for the study.
-
Continue to monitor blood glucose levels and the general health of the animals throughout the study period.
Protocol 2: Quantification of Nε-(carboxymethyl)lysine (CML) using ELISA
This protocol describes a competitive ELISA for the quantitative measurement of CML, a major non-fluorescent AGE, in biological samples.
Materials:
-
CML ELISA Kit (commercially available)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Samples (serum, plasma, tissue homogenates)
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer
-
TMB Substrate
-
Stop Solution
Procedure:
-
Sample Preparation: Prepare samples according to the kit manufacturer's instructions. This may involve dilution of serum or plasma, or homogenization and extraction for tissue samples.
-
Standard Curve Preparation: Reconstitute the CML standard provided in the kit to create a stock solution. Perform serial dilutions to generate a standard curve with a range of known CML concentrations.
-
Assay Procedure:
-
Add a specific volume of standards and samples to the wells of the microplate pre-coated with a CML-conjugate.
-
Add the anti-CML antibody to each well. During this incubation, the CML in the sample and the CML coated on the plate will compete for binding to the antibody.
-
Wash the plate to remove unbound antibody and sample components.
-
Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Wash the plate again to remove unbound secondary antibody.
-
Add the TMB substrate. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of CML in the sample.
-
Stop the reaction by adding the Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of CML in the samples by interpolating their absorbance values on the standard curve.[15][16]
-
Statistical Methods for Validating Study Outcomes
The validation of study outcomes relies on the appropriate application of statistical methods to determine the significance and reliability of the observed effects.
Logical Flow of Statistical Validation in Clinical Trials
The process of statistical validation in clinical trials follows a structured approach from planning to analysis and interpretation.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human CML(Carboxymethyl Lysine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of this compound (ALT-711), a novel glucose cross-link breaker, in the treatment of elderly patients with diastolic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cardiovascular Effects of 1 Year of Alagebrium and Endurance Exercise Training in Healthy Older Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Effects of pyridoxamine in combined phase 2 studies of patients with type 1 and type 2 diabetes and overt nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. theorthoticgroup.com [theorthoticgroup.com]
- 12. Clinical effectiveness of telmisartan alone or in combination therapy for controlling blood pressure and vascular risk in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cloud-clone.com [cloud-clone.com]
- 16. cellbiolabs.com [cellbiolabs.com]
Safety Operating Guide
Personal protective equipment for handling Alagebrium Chloride
Essential Safety and Handling of Alagebrium Chloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for this compound (CAS No: 341028-37-3), a compound identified as an advanced glycation end product (AGE) inhibitor.[1][2] Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust, preventing serious eye irritation.[3] |
| Hand Protection | Compatible chemical-resistant gloves. | Prevents skin contact and subsequent irritation.[3] |
| Skin and Body Protection | Laboratory coat. | Protects against contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. | Avoids inhalation of dust or aerosols which may cause respiratory irritation.[3] |
Occupational Exposure Limits: There are currently no established occupational exposure limit values for this compound.[3]
Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Keep the container tightly sealed.[3]
-
Store in a cool, well-ventilated area.[3]
-
Recommended storage temperature is 4°C for the powder form.[3][4]
-
For solutions in solvent, store at -20°C for up to 1 month or -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[1][5]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is necessary.
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
Spill Response: For spills, wear full personal protective equipment.[3] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[3] Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[3] Do not allow the chemical to enter drains or watercourses.[3]
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or sterile water
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution in 1 mL of DMSO, you would need 2.678 mg of this compound (Molecular Weight: 267.77 g/mol ).
-
Weigh the compound: In a chemical fume hood, carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of solvent (e.g., 1 mL of DMSO) to the powder. This compound is soluble in water up to 50 mg/mL and in DMSO up to 25 mg/mL.[2][6]
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C or -80°C as recommended for long-term stability.[1][5]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
